1,1,3,3-Tetraethoxypropane-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H24O4 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1,3-dideuterio-1,1,3,3-tetraethoxypropane |
InChI |
InChI=1S/C11H24O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h10-11H,5-9H2,1-4H3/i10D,11D |
InChI Key |
KVJHGPAAOUGYJX-MIBQVNFTSA-N |
Isomeric SMILES |
[2H]C(CC([2H])(OCC)OCC)(OCC)OCC |
Canonical SMILES |
CCOC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,3,3-Tetraethoxypropane-d2: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetraethoxypropane-d2 is the deuterium-labeled form of 1,1,3,3-Tetraethoxypropane.[1] This stable isotope-labeled compound serves as a crucial tool in various scientific and research applications, particularly in the fields of analytical chemistry and drug development. Its primary utility lies in its role as a precursor to deuterated malondialdehyde (MDA-d2), which is used as an internal standard for the precise quantification of endogenous malondialdehyde, a key biomarker for oxidative stress and lipid peroxidation.[2] The incorporation of deuterium (B1214612) atoms at the 1 and 3 positions of the propane (B168953) chain allows for its differentiation from the naturally occurring, non-labeled compound in mass spectrometry-based analyses.[2]
This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended to support researchers and professionals in its application.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂D₂O₄ | [3] |
| Molecular Weight | 222.32 g/mol | [4][5][6] |
| Appearance | Colorless to light yellow oil | [3][4] |
| Boiling Point | 220.0 ± 0.0 °C at 760 mmHg | [7] |
| Density | 0.9 ± 0.1 g/cm³ | [7] |
| Flash Point | 42.2 ± 0.0 °C | [7] |
| Refractive Index | 1.421 | [7] |
| Purity | >95% (GC) | [5] |
| Isotopic Enrichment | 97.73% | [3] |
| Storage Conditions | +2°C to +8°C, protect from light, stored under nitrogen | [3][6] |
Chemical Structure and Identifiers
The structural integrity and unambiguous identification of this compound are critical for its scientific use.
| Identifier | Value | Source(s) |
| IUPAC Name | 1,3-dideuterio-1,1,3,3-tetraethoxypropane | [5][8] |
| CAS Number | 105479-86-5 | [4][5][6] |
| Unlabeled CAS Number | 122-31-6 | [5][6] |
| SMILES | [2H]C(CC([2H])(OCC)OCC)(OCC)OCC | [4][5] |
| InChI | InChI=1S/C11H24O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h10-11H,5-9H2,1-4H3/i10D,11D | [4][5] |
| Synonyms | Malonaldehyde-1,3-d2 Bis(diethyl Acetal), Propane-1,3-d2; 1,1,3,3-tetraethoxy- (9CI) | [4] |
Experimental Protocols and Applications
This compound is primarily utilized as a precursor to generate a deuterated internal standard for malondialdehyde (MDA) quantification. The following section outlines the general experimental workflow.
Generation of Deuterated Malondialdehyde (MDA-d2)
Under acidic conditions, this compound undergoes hydrolysis to yield deuterated malondialdehyde (MDA-d2). This reaction is fundamental to its application as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,1,3,3-Tetraethoxypropane-1,3-d2 | 1216440-54-8 | Benchchem [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 1,1,3,3-Tetraethoxypropane-1,3-d2 | CymitQuimica [cymitquimica.com]
- 5. 1,1,3,3-Tetraethoxypropane-1,3-d2 | LGC Standards [lgcstandards.com]
- 6. 1,1,3,3-Tetraethoxypropane (1,3-Dâ, 96%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. 1,1,3,3-Tetraethoxy(1,3-2H2)propane | CAS#:105479-86-5 | Chemsrc [chemsrc.com]
- 8. This compound | Benchchem [benchchem.com]
Technical Guide: 1,1,3,3-Tetraethoxypropane-d2 (CAS: 105479-86-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetraethoxypropane-d2 is the deuterated form of 1,1,3,3-Tetraethoxypropane. It is a crucial precursor for the generation of deuterated malondialdehyde (d2-MDA). Malondialdehyde (MDA) is a well-established biomarker for oxidative stress and lipid peroxidation. The use of a deuterated internal standard, such as d2-MDA, is essential for accurate quantification of endogenous MDA in biological samples by mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS). This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. Data for the unlabeled analogue is also provided for comparison.
Table 1: Chemical and Physical Properties of this compound and its Unlabeled Analog.
| Property | This compound | 1,1,3,3-Tetraethoxypropane (unlabeled) |
| CAS Number | 105479-86-5 | 122-31-6 |
| Molecular Formula | C₁₁H₂₂D₂O₄ | C₁₁H₂₄O₄ |
| Molecular Weight | 222.32 g/mol | 220.31 g/mol |
| Appearance | Colorless to light yellow liquid/oil | Colorless to light yellow liquid |
| Purity | >95% to 99.23% (GC, typical) | ≥96% (typical) |
| Boiling Point | Not specified | 220 °C (lit.) |
| Density | Not specified | 0.919 g/mL at 25 °C (lit.) |
| Refractive Index | Not specified | n20/D 1.411 (lit.) |
| Storage Temperature | +2°C to +8°C or -20°C | 2-8°C |
Synthesis
Proposed Synthesis of this compound:
The synthesis would likely involve the reaction of deuterated triethyl orthoformate with ethyl vinyl ether.
-
Reactants:
-
Triethyl orthoformate-d (D-C(OC₂H₅)₃)
-
Ethyl vinyl ether (CH₂=CHOC₂H₅)
-
-
Catalyst: A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is typically used.
-
General Procedure: The reaction would be carried out by slowly adding the Lewis acid catalyst to a mixture of deuterated triethyl orthoformate and ethyl vinyl ether, likely under anhydrous conditions and at a controlled temperature. The reaction progress would be monitored by techniques such as gas chromatography (GC). Upon completion, the reaction mixture would be neutralized, and the product purified by distillation.
It is important to note that this is a proposed synthetic scheme based on the known synthesis of similar non-deuterated compounds. Researchers should perform appropriate safety and optimization studies.
Experimental Protocols
This compound is primarily used to generate a deuterated internal standard (d2-MDA) for the quantification of MDA in biological samples.
Preparation of Deuterated Malondialdehyde (d2-MDA) Standard
Principle: this compound is hydrolyzed under acidic conditions to yield deuterated malondialdehyde (d2-MDA).
Materials:
-
This compound
-
Hydrochloric acid (HCl), e.g., 0.1 M
-
Deionized water
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent, such as ethanol, if necessary.
-
To a known volume of deionized water, add a calculated amount of the this compound stock solution.
-
Add HCl to a final concentration of 0.1 M to initiate hydrolysis.
-
Incubate the mixture at a controlled temperature, for example, 40°C for 40 minutes or at room temperature for a longer duration (e.g., 2 hours to overnight), to ensure complete hydrolysis.
-
The resulting solution contains d2-MDA and can be used as an internal standard for calibration curves in MDA quantification assays.
Quantification of Malondialdehyde in Biological Samples by LC-MS/MS
Principle: This method involves the derivatization of both endogenous MDA and the d2-MDA internal standard, followed by separation and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
d2-MDA internal standard solution (prepared as in 4.1)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
Extraction solvent (e.g., hexane (B92381), ethyl acetate)
-
LC-MS/MS system with a suitable C18 column
Protocol:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To a known volume of the sample (e.g., 100 µL of plasma), add the d2-MDA internal standard solution.
-
Add a protein precipitation agent, such as TCA, to remove proteins. Vortex and centrifuge to pellet the precipitated proteins.
-
-
Derivatization:
-
Transfer the supernatant to a clean tube.
-
Add the DNPH derivatizing solution.
-
Incubate the mixture to allow for the derivatization reaction to complete (e.g., at room temperature or slightly elevated temperature). The reaction forms a stable MDA-DNPH adduct.
-
-
Extraction:
-
Extract the MDA-DNPH and d2-MDA-DNPH adducts from the aqueous solution using an appropriate organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with an appropriate gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).
-
Detect and quantify the MDA-DNPH and d2-MDA-DNPH adducts using multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of MDA standard and a fixed concentration of the d2-MDA internal standard.
-
Determine the concentration of MDA in the biological sample by comparing the peak area ratio of the endogenous MDA-DNPH to the d2-MDA-DNPH internal standard against the calibration curve.
-
Visualizations
Lipid Peroxidation Pathway
The following diagram illustrates the general pathway of lipid peroxidation, which leads to the formation of malondialdehyde (MDA).
Caption: A simplified diagram of the lipid peroxidation pathway.
Experimental Workflow for MDA Quantification
This diagram outlines the experimental workflow for quantifying MDA in biological samples using this compound as an internal standard precursor.
Caption: Workflow for MDA quantification using a deuterated internal standard.
Conclusion
This compound is an indispensable tool for researchers in the fields of oxidative stress, drug development, and clinical diagnostics. Its role as a stable precursor to deuterated malondialdehyde allows for the highly accurate and precise quantification of this key biomarker of lipid peroxidation. The experimental protocols and workflows provided in this guide offer a comprehensive resource for the effective utilization of this compound in a research setting.
Unveiling the Role of 1,1,3,3-Tetraethoxypropane-d2 in Oxidative Stress Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetraethoxypropane-d2 (TEP-d2) is a deuterated derivative of 1,1,3,3-tetraethoxypropane (B54473) (TEP), a stable precursor to malondialdehyde (MDA).[1] MDA is a well-established biomarker of lipid peroxidation and oxidative stress, implicated in a myriad of physiological and pathological processes.[1] The isotopic labeling of TEP with two deuterium (B1214612) atoms at the C-1 and C-3 positions makes TEP-d2 an invaluable tool in analytical chemistry, particularly for the precise and accurate quantification of endogenous MDA in biological samples.[1] This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on its use as an internal standard in mass spectrometry-based methods.
Core Application: An Internal Standard for Malondialdehyde Quantification
The primary and most critical application of this compound in research is as a precursor to deuterated malondialdehyde (MDA-d2), which serves as an ideal internal standard for isotope dilution mass spectrometry.[1] This technique allows for the highly accurate quantification of native, non-labeled MDA in complex biological matrices such as plasma, tissues, and cell lysates.[1]
The underlying principle involves the acidic hydrolysis of this compound to generate MDA-d2.[1] A known amount of this MDA-d2 is spiked into a biological sample. During sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), any loss of the analyte (endogenous MDA) will be mirrored by a proportional loss of the internal standard (MDA-d2). By comparing the signal intensities of the endogenous MDA and the deuterated internal standard, a precise quantification of the MDA concentration in the original sample can be achieved, correcting for variations in sample recovery and matrix effects.
Chemical Transformation
The conversion of this compound to its active form, malondialdehyde-d2, is a straightforward acid-catalyzed hydrolysis reaction.
Caption: Acid-catalyzed hydrolysis of TEP-d2 to MDA-d2.
Experimental Protocols
Preparation of Deuterated Malondialdehyde (MDA-d2) Internal Standard
A stock solution of MDA-d2 can be prepared from this compound through acidic hydrolysis.
Methodology:
-
Incubate a 30 µM solution of this compound in 0.1 M HCl.
-
Maintain the incubation at 40°C for 40 minutes.
-
The resulting solution will be a 30 µM solution of deuterated MDA (MDA-d2) in 0.1 M HCl, ready to be used as an internal standard.
Quantification of Free and Total MDA in Plasma
This protocol outlines a method for the analysis of both free and protein-bound (total) MDA in plasma samples using ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS).
Sample Preparation:
-
For Free MDA:
-
To a 10 µL plasma sample, add the prepared MDA-d2 internal standard.
-
Induce protein precipitation by adding an appropriate acidic solution.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
-
-
For Total MDA:
-
To a 10 µL plasma sample, add the prepared MDA-d2 internal standard.
-
Perform alkaline hydrolysis to release protein-bound MDA.
-
Follow with acidic precipitation to remove proteins.
-
Centrifuge and collect the supernatant for derivatization.
-
Derivatization:
-
Derivatize the supernatant containing MDA and MDA-d2 with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
The reaction is typically complete within 10 minutes at room temperature.
-
Remove excess DNPH using a liquid-liquid extraction step.
LC-MS/MS Analysis:
The derivatized sample is then analyzed by a suitable LC-MS/MS system. The specific chromatographic conditions and mass transitions for the MDA-DNPH and MDA-d2-DNPH adducts need to be optimized for the instrument in use.
Quantitative Data
The use of this compound as an internal standard enables highly sensitive and precise quantification of MDA. The following table summarizes typical performance characteristics of such methods.
| Parameter | Value | Reference |
| Lower Limit of Quantification | 100 nM | [1] |
| Linearity | > 3 orders of magnitude | [1] |
| Intra-day Precision (Total MDA) | 2.9% | [1] |
| Inter-day Precision (Total MDA) | 3.0% | [1] |
| Intra-day Precision (Free MDA) | 12.8% | [1] |
| Inter-day Precision (Free MDA) | 24.9% | [1] |
| Accuracy (Low Concentration) | 101% | [1] |
| Accuracy (High Concentration) | 107% | [1] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of MDA in a biological sample using this compound as a precursor for the internal standard.
Caption: Workflow for MDA quantification using a TEP-d2 derived internal standard.
Other Research Applications
While its primary use is as an internal standard, this compound can also be employed in other research contexts:
-
Tracer in Metabolic Studies: The deuterium label allows for the tracking of the metabolic fate of MDA and its precursors in biological systems. This can provide insights into the mechanisms of lipid peroxidation and the downstream effects of oxidative stress.
-
Solvent in Organic Synthesis: In some instances, it can serve as a specialized solvent in organic reactions where its physical properties are advantageous.[1]
Synthesis of this compound
Detailed, step-by-step protocols for the synthesis of this compound are not widely published in the scientific literature, and the compound is most commonly sourced from commercial suppliers. The synthesis of its non-deuterated analog, 1,1,3,3-tetraethoxypropane, typically involves the reaction of ethyl vinyl ether with triethyl orthoformate. The introduction of deuterium at the 1 and 3 positions would require the use of deuterated starting materials or specific isotopic exchange reactions, which can be complex.
Conclusion
This compound is a crucial reagent for researchers in any field concerned with oxidative stress. Its role as a precursor to a stable, isotopically labeled internal standard for malondialdehyde quantification by mass spectrometry is paramount. The use of this compound allows for the circumvention of many of the analytical challenges associated with measuring MDA, leading to more reliable and reproducible data. This, in turn, facilitates a deeper understanding of the role of lipid peroxidation in health and disease, and aids in the development of novel therapeutic strategies targeting oxidative stress.
References
A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of 1,1,3,3-Tetraethoxypropane-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of 1,1,3,3-Tetraethoxypropane-d2. This deuterated compound serves as a crucial internal standard for the quantification of malondialdehyde (MDA), a key biomarker for oxidative stress, in various biological samples using mass spectrometry.[1] The precise determination of its isotopic purity is paramount for accurate quantification in research and clinical settings.
Synthesis of this compound
While specific, detailed synthetic protocols for this compound are not extensively published, a plausible and efficient method involves a direct, acid-catalyzed hydrogen-deuterium (H/D) exchange reaction on the unlabeled 1,1,3,3-Tetraethoxypropane. The methine protons at the C-1 and C-3 positions are sufficiently acidic to undergo exchange with a deuterium (B1214612) source under acidic conditions.
Experimental Protocol: Acid-Catalyzed H/D Exchange
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
1,1,3,3-Tetraethoxypropane (≥96%)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,1,3,3-Tetraethoxypropane (1 equivalent) and deuterium oxide (10 equivalents).
-
Acidification: While stirring, add a catalytic amount of deuterated hydrochloric acid (0.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the methine proton signal. The reaction is typically run for 24-48 hours to achieve high levels of deuteration.
-
Workup: After cooling the reaction mixture to room temperature, carefully neutralize the acid with anhydrous sodium carbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with anhydrous diethyl ether (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Synthesis Workflow
References
The Generation and Application of Malondialdehyde-d2 from 1,1,3,3-Tetraethoxypropane-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,1,3,3-Tetraethoxypropane-d2 (TEP-d2) as a precursor to Malondialdehyde-d2 (MDA-d2), a critical internal standard for the quantification of malondialdehyde (MDA), a key biomarker of oxidative stress and lipid peroxidation. This document details the chemical properties of TEP-d2, comprehensive experimental protocols for the generation of MDA-d2, and its application in highly sensitive analytical methodologies.
Introduction to this compound
This compound is a deuterated analog of 1,1,3,3-Tetraethoxypropane (TEP) and serves as a stable and reliable precursor for the in-situ generation of Malondialdehyde-d2 (MDA-d2).[1] Due to its isotopic labeling, MDA-d2 is an ideal internal standard for mass spectrometry-based quantification of endogenous MDA in biological samples, mitigating variability in sample preparation and analysis.[1] The controlled acid-catalyzed hydrolysis of the acetal (B89532) groups of TEP-d2 yields the highly reactive dialdehyde, MDA-d2.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | Malonaldehyde-1,3-d2 Bis(diethyl Acetal), Propane-1,3-d2, 1,1,3,3-tetraethoxy- |
| CAS Number | 105479-86-5 |
| Molecular Formula | C₁₁H₂₂D₂O₄ |
| Molecular Weight | 222.32 g/mol |
| Appearance | Colorless to light yellow oil |
| Purity | >95% (GC) |
| Storage | +2°C to +8°C, protect from light |
Data sourced from multiple chemical suppliers.[2][3][4][5][6]
Generation of Malondialdehyde-d2 via Acid Hydrolysis
The conversion of TEP-d2 to MDA-d2 is achieved through acid hydrolysis. The selection of the acid, its concentration, reaction temperature, and time are critical parameters that influence the efficiency of the hydrolysis and the stability of the resulting MDA-d2 solution. It is important to note that upon hydrolysis, MDA has a tendency to polymerize, which can affect its reactivity and quantification.[7]
Experimental Protocols
Below are detailed protocols for the generation of MDA-d2 from TEP-d2, suitable for preparing internal standards for analytical assays.
Protocol 1: Hydrolysis with Hydrochloric Acid
This protocol is adapted for the preparation of an MDA-d2 internal standard solution for mass spectrometry analysis.
-
Reagents and Materials:
-
This compound (TEP-d2)
-
0.02 M Hydrochloric Acid (HCl)
-
Volumetric flasks
-
Pipettes
-
-
Procedure:
-
Accurately weigh 50 mg of TEP-d2.[8]
-
Dissolve the TEP-d2 in 28 mL of 0.02 M HCl in a suitable volumetric flask.[8]
-
Incubate the solution for 2 hours at room temperature.[8]
-
This will result in a 7.9 mM stock solution of MDA-d2.[8]
-
The resulting MDA-d2 solution should be stored at 4°C for short-term use. For long-term storage, it is recommended to store at -80°C.[8]
-
Protocol 2: Hydrolysis with Sulfuric Acid
This protocol is suitable for the preparation of MDA standards for creating calibration curves for spectrophotometric assays, such as the Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Reagents and Materials:
-
This compound (TEP-d2)
-
Deionized water
-
1% Sulfuric Acid (H₂SO₄)
-
Volumetric flasks
-
Pipettes
-
-
Procedure:
-
Prepare a 1 mM stock solution of TEP-d2 by dissolving 25 µL of TEP-d2 in 100 mL of deionized water.[9]
-
To prepare the working standard, hydrolyze 1 mL of the TEP-d2 stock solution in 50 mL of 1% sulfuric acid.[9]
-
Incubate the solution for 2 hours at room temperature. This will yield a 20 nmol/mL MDA-d2 solution.[9]
-
This working solution can be further diluted with 1% sulfuric acid to generate a series of standards for a calibration curve.[9]
-
Summary of Hydrolysis Conditions
| Parameter | Protocol 1 (HCl) | Protocol 2 (H₂SO₄) |
| Acid | Hydrochloric Acid | Sulfuric Acid |
| Acid Concentration | 0.02 M | 1% |
| Reaction Time | 2 hours | 2 hours |
| Temperature | Room Temperature | Room Temperature |
| Resulting MDA-d2 Conc. | 7.9 mM | 20 nmol/mL |
Application of Malondialdehyde-d2 in Analytical Methods
MDA-d2 is primarily used as an internal standard in quantitative analytical methods, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of MDA in biological matrices.
Derivatization of MDA-d2
Due to the reactive nature of MDA, derivatization is often employed to enhance its stability and chromatographic properties. Common derivatizing agents include 2,4-Dinitrophenylhydrazine (DNPH) and Pentafluorobenzyl bromide (PFB-Br).
-
DNPH Derivatization: MDA-d2 reacts with DNPH to form a stable MDA-d2-DNPH hydrazone, which can be readily analyzed by LC-MS. The derivatization is typically carried out in an acidic medium at room temperature or slightly elevated temperatures.[8]
-
PFB-Br Derivatization: In this method, the acidic methylene (B1212753) protons of MDA-d2 react with PFB-Br to form a di-PFB derivative, which is suitable for analysis by GC-MS in the electron-capture negative-ion chemical ionization (ECNICI) mode.
Quantitative Analysis Data
The use of MDA-d2 as an internal standard significantly improves the accuracy and precision of MDA quantification.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-MS/MS (DNPH derivatization) | 70 ± 36.5 pg/mL | 211 pg/mL |
| UHPLC-HRMS (DNPH derivatization) | - | 100 nM |
Data sourced from method validation studies.[1][8]
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Chemical Reaction: Hydrolysis of TEP-d2 to MDA-d2
Caption: Acid-catalyzed hydrolysis of TEP-d2 to yield MDA-d2 and ethanol.
Experimental Workflow for MDA-d2 Internal Standard Preparation and Use
Caption: Workflow for MDA-d2 internal standard preparation and use in analysis.
Conclusion
This compound is an indispensable precursor for the generation of Malondialdehyde-d2, a highly effective internal standard for the accurate and precise quantification of malondialdehyde in various biological samples. The straightforward acid hydrolysis of TEP-d2 allows for the convenient in-situ preparation of MDA-d2, which is crucial for researchers in the fields of oxidative stress, drug development, and clinical diagnostics. The detailed protocols and data presented in this guide are intended to support the successful implementation of MDA-d2 in sensitive and reliable analytical methodologies.
References
- 1. US6355844B1 - Process for the preparation of malondialdehyde-derivatives - Google Patents [patents.google.com]
- 2. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1,3,3-Tetramethoxypropane [himedialabs.com]
- 6. GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of standards for malonyldialdehyde. | CoLab [colab.ws]
- 8. An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods [mdpi.com]
- 9. Fýrat Týp Dergisi [firattipdergisi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Triethyl Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethyl phosphate (B84403) (TEP) is an organic compound with a wide range of industrial applications, including as a solvent, a plasticizer, a flame retardant, and an intermediate in the synthesis of pesticides and pharmaceuticals.[1][2] Its deuterated isotopologue, deuterated triethyl phosphate (d-TEP or TEP-d15), serves as a valuable tool in various research applications, particularly in mechanistic studies, as an internal standard for mass spectrometry-based quantification, and in the study of metabolic pathways. Understanding the physical and chemical properties of both TEP and d-TEP is crucial for their effective application in research and development. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and logical workflows for their synthesis and analysis.
Physical and Chemical Properties
The introduction of deuterium (B1214612) into the TEP molecule leads to a predictable increase in its molecular weight and density, with minor effects on other physical properties such as boiling point. The chemical reactivity of d-TEP is largely identical to that of TEP, with the notable exception of reactions where the cleavage of a carbon-deuterium bond is the rate-determining step, a phenomenon known as the kinetic isotope effect.
Data Presentation: A Comparative Analysis
The following table summarizes the key physical and chemical properties of standard Triethyl Phosphate (TEP) and its deuterated counterpart, Triethyl-d15-phosphate (TEP-d15).
| Property | Triethyl Phosphate (TEP) | Triethyl-d15-phosphate (TEP-d15) |
| Chemical Formula | C₆H₁₅O₄P | C₆D₁₅O₄P |
| Molecular Weight | 182.15 g/mol | 197.25 g/mol |
| Appearance | Colorless liquid[1] | Clear pale yellow oil[3] |
| Boiling Point | 215 °C (lit.) | 215 °C (lit.) |
| Density | 1.072 g/mL at 25 °C (lit.)[1] | 1.160 g/mL at 25 °C |
| Refractive Index | n20/D 1.405 (lit.) | Not available |
| Solubility | Miscible with water and most organic solvents.[1] | Soluble in Chloroform, Dichloromethane, DMSO.[3] |
| Isotopic Purity | Not Applicable | 99 atom % D |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties and for the spectroscopic analysis of both TEP and d-TEP.
Synthesis of Triethyl Phosphate
A common method for the preparation of triethyl phosphate involves the reaction of phosphorus oxychloride with ethanol (B145695).[4]
Reaction: POCl₃ + 3 C₂H₅OH → (C₂H₅O)₃PO + 3 HCl
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, place anhydrous ethanol.
-
Cool the ethanol in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled ethanol with constant stirring. The reaction is exothermic and generates hydrogen chloride gas, which should be vented to a fume hood or neutralized in a scrubber.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 2-3 hours to ensure the reaction goes to completion.
-
After cooling, the excess ethanol and volatile byproducts are removed under reduced pressure.
-
The resulting crude triethyl phosphate is then purified by fractional distillation under reduced pressure.
A similar procedure can be adapted for the synthesis of deuterated triethyl phosphate by substituting deuterated ethanol (C₂D₅OD) for ethanol.
Determination of Boiling Point (Micro Method)
The boiling point can be determined using a small sample volume with a Thiele tube apparatus.[5]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or oil bath)
-
Sample of TEP or d-TEP
Procedure:
-
Add a small amount (0.5-1 mL) of the liquid sample into the small test tube.
-
Place the capillary tube, with its open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Place the thermometer and test tube assembly into the Thiele tube containing heat-transfer oil, ensuring the side arm of the Thiele tube is not blocked.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.
Measurement of Density
The density of a liquid can be accurately measured using a pycnometer or a graduated cylinder and a balance.[6][7]
Apparatus:
-
Pycnometer (or a 10 mL graduated cylinder)
-
Analytical balance
-
Thermometer
-
Sample of TEP or d-TEP
Procedure using a Pycnometer:
-
Clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. Place the stopper and wipe any excess liquid from the outside.
-
Weigh the pycnometer filled with the sample (m₂).
-
Record the temperature of the liquid.
-
Empty and clean the pycnometer, then fill it with distilled water and weigh it (m₃).
-
Calculate the density of the liquid using the formula: Density = [(m₂ - m₁) / (m₃ - m₁)] * Density of water at the recorded temperature.
Determination of Refractive Index
The refractive index can be measured using a refractometer.[8][9]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Sample of TEP or d-TEP
-
Ethanol and lens paper for cleaning
Procedure:
-
Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (e.g., 20°C or 25°C).
-
Open the prism of the refractometer and clean the surfaces with ethanol and lens paper.
-
Place a few drops of the liquid sample onto the lower prism.
-
Close the prism and allow a few minutes for the sample to reach thermal equilibrium.
-
Look through the eyepiece and adjust the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index value from the scale.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for structural elucidation.[10][11][12]
Sample Preparation:
-
Dissolve 5-25 mg of the TEP or d-TEP sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
For d-TEP, a non-deuterated solvent can be used if a deuterium lock is not required for the experiment.
-
Ensure the solution is homogeneous and free of any solid particles.
Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
Data Acquisition (³¹P NMR):
-
Tune the NMR probe to the phosphorus frequency.
-
Acquire the ³¹P NMR spectrum. Proton decoupling is typically used to simplify the spectrum.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[13][14][15][16]
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[17]
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).
-
The sample is vaporized and then ionized by a beam of high-energy electrons.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion.
FTIR spectroscopy is used to identify the functional groups present in a molecule.[18][19]
Sample Preparation (Neat Liquid):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
Data Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mandatory Visualizations
Synthesis of Triethyl Phosphate
Caption: A simplified workflow for the synthesis of Triethyl Phosphate (TEP).
General Experimental Workflow for Physicochemical Analysis
Caption: A general workflow for the synthesis and analysis of TEP and d-TEP.
Biological Activity and Toxicological Profile
Triethyl phosphate exhibits some biological activity, primarily related to its role as an organophosphate. It can inhibit cholinesterase, though to a lesser extent than many other organophosphate compounds like pesticides.[20] High doses can lead to anesthetic-like effects and muscle relaxation.[21] Studies have indicated potential for parenchymatous degeneration of the liver and kidneys upon exposure.[22] Due to its industrial use, TEP is also considered an environmental pollutant, and its presence can be monitored as a biomarker of exposure.[23]
The toxicological profile of deuterated triethyl phosphate is expected to be very similar to that of its non-deuterated counterpart. However, the kinetic isotope effect could potentially influence the rate of metabolic processes that involve the cleavage of C-H/C-D bonds, which might lead to subtle differences in its toxicokinetics. Further research is needed to fully elucidate these potential differences.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of both triethyl phosphate and its deuterated analog, TEP-d15. The provided experimental protocols offer a practical basis for the determination of these properties in a laboratory setting. The comparative data and workflows presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing these compounds in their work. A thorough understanding of these fundamental characteristics is essential for the accurate interpretation of experimental results and the successful application of TEP and d-TEP in scientific research.
References
- 1. TRIETHYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. Triethyl phosphate - Wikipedia [en.wikipedia.org]
- 3. Triethyl Phosphate-d15 | 135942-11-9 - Coompo [coompo.com]
- 4. Preparation of triethyl phosphate - Patent US-6673955-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 7. calnesis.com [calnesis.com]
- 8. schoolphysics.co.uk [schoolphysics.co.uk]
- 9. mt.com [mt.com]
- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Triethyl Phosphate | (C2H5)3PO4 | CID 6535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. [Acute toxic effects of trimethyl and triethyl phosphites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Stability and Storage of 1,1,3,3-Tetraethoxypropane-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1,3,3-Tetraethoxypropane-d2 (CAS No. 105479-86-5). Adherence to these guidelines is critical for maintaining the compound's chemical and isotopic integrity, ensuring the accuracy and reproducibility of experimental results.
Compound Overview
This compound is the deuterium-labeled form of 1,1,3,3-Tetraethoxypropane, which serves as a stable precursor to malondialdehyde, a key biomarker for oxidative stress.[1][2] The deuterium (B1214612) labeling makes it an invaluable tool in various research applications, including its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[3][4] Given its role in sensitive analytical methods, understanding its stability is paramount.
Stability and Storage Conditions
The stability of this compound is influenced by temperature, light, and moisture. While the non-deuterated analog is reported to be chemically stable under standard ambient conditions, specific protocols should be followed for the deuterated version to prevent degradation and potential deuterium-hydrogen (D-H) exchange.[5]
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound as specified by various suppliers.
| Parameter | Recommended Condition | Source(s) |
| Long-Term Storage Temperature | Refrigerated: +2°C to +8°C | [5][6] |
| +4°C | [7] | |
| -20°C | [8] | |
| Short-Term Storage | Room Temperature (permissible) | [8] |
| Protection from Light | Required | [6] |
| Container | Tightly closed/sealed | [5][9] |
| Atmosphere | Store in a well-ventilated place | [5] |
Key Stability Considerations
-
Temperature: The consensus among suppliers is refrigerated storage to ensure long-term stability.[5][6][7] One source suggests -20°C for optimal long-term preservation, with room temperature being acceptable for short periods only.[8]
-
Light Sensitivity: The compound should be protected from light, which can potentially catalyze degradation.[6]
-
Moisture and Air: As an acetal, this compound is susceptible to hydrolysis back to malondialdehyde, especially in the presence of acid. Therefore, it must be stored in a tightly sealed container to protect it from moisture.[5][9] While the non-deuterated form is a combustible liquid, it is stable at room temperature.[5][9]
-
Isotopic Stability: The carbon-deuterium (C-D) bonds in this compound are generally stable. However, prolonged exposure to highly acidic or basic conditions could potentially catalyze H/D exchange, compromising the isotopic purity of the material.[10]
Logical Workflow for Storage
The following diagram illustrates the decision-making process for the appropriate storage of this compound.
Caption: Decision tree for selecting appropriate storage conditions.
Experimental Protocols for Stability Assessment
While specific stability-indicating assays for this compound are not widely published, a general approach based on best practices for deuterated compounds can be employed. This involves forced degradation studies to identify potential degradation products and pathways.[10]
Recommended Protocol: Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions (pH, temperature, oxidation) and to monitor for chemical degradation and loss of the deuterium label.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Aliquot the stock solution into separate vials. Add acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous solutions. A control vial should contain only the stock solution in a neutral aqueous buffer (e.g., phosphate (B84403) buffer, pD 7.4). Incubate samples at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent, such as 3% hydrogen peroxide, and incubate at a controlled temperature.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in a tightly sealed container.
-
-
Time Points: Collect samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples to halt further degradation before analysis.[10] Store all collected samples at a low temperature (e.g., -20°C) until analysis.[10]
-
Analysis:
-
LC-MS/MS: Use a validated stability-indicating LC-MS/MS method to separate the parent compound from any degradation products. The mass spectrometer will be crucial for identifying degradants and monitoring for any loss of the deuterium label by observing the mass-to-charge ratio (m/z).
-
¹H-NMR Spectroscopy: For assessing deuterium label integrity, ¹H-NMR can be used to detect the appearance or increase of proton signals at the deuterated positions.[11]
-
-
Data Evaluation:
The following workflow diagram visualizes this stability testing process.
Caption: Experimental workflow for stability assessment.
Conclusion
The chemical and isotopic integrity of this compound is best maintained through proper storage and handling. The primary recommendation is long-term storage under refrigerated conditions (+2°C to +8°C), protected from light and moisture in a tightly sealed container. For researchers in drug development and other scientific fields, verifying the stability of this compound within specific experimental matrices is crucial. The forced degradation protocol outlined in this guide provides a robust framework for such an assessment.
References
- 1. scbt.com [scbt.com]
- 2. 1,1,3,3-Tetraethoxypropane-1,3-d2 | CymitQuimica [cymitquimica.com]
- 3. 1,1,3,3-Tetraethoxy(1,3-2H2)propane | CAS#:105479-86-5 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1,1,3,3-Tetraethoxypropane (1,3-Dâ, 96%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. 1,1,3,3-Tetraethoxypropane-1,3-d2 | LGC Standards [lgcstandards.com]
- 8. mybiosource.com [mybiosource.com]
- 9. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
1,1,3,3-Tetraethoxypropane-d2 safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of 1,1,3,3-Tetraethoxypropane-d2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). While this compound is a deuterated analog of 1,1,3,3-Tetraethoxypropane, and their chemical and physical properties are expected to be very similar, this guide is largely based on the safety data available for the non-deuterated form. Always consult the specific SDS provided by the manufacturer before handling this chemical.
Introduction
This compound is the deuterium-labeled version of 1,1,3,3-Tetraethoxypropane, a precursor to malondialdehyde, which is a biomarker for oxidative stress.[1] Due to its applications in drug development and polymer synthesis, a thorough understanding of its safety and handling is crucial for laboratory personnel. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols associated with this compound.
Safety Data Summary
The following tables summarize the available quantitative data for 1,1,3,3-Tetraethoxypropane and its deuterated analog.
Table 2.1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂D₂O₄ | [1][2] |
| Molecular Weight | 222.32 g/mol | [1][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 220.0 ± 0.0 °C at 760 mmHg | [4] |
| Flash Point | 87 °C (for non-deuterated) | [5] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Solubility | Chloroform, Ether, Ethyl Acetate | [2] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [4] |
Table 2.2: Toxicological Data (for non-deuterated 1,1,3,3-Tetraethoxypropane)
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 1610 mg/kg | [6] |
| LD50 | Mouse | Intraperitoneal | 200 mg/kg | [6] |
| Skin Irritation | Rabbit | Dermal | Mild (500 mg/24h) | [6] |
| Eye Irritation | Rabbit | Ocular | Mild (500 mg/24h) | [6] |
Table 2.3: Hazard Classifications (for non-deuterated 1,1,3,3-Tetraethoxypropane)
| Classification | Code | Description | Source |
| GHS Hazard Statement | H227 | Combustible liquid | [7] |
| GHS Hazard Statement | H302 | Harmful if swallowed | [7][8] |
| GHS Precautionary Statement | P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [7] |
| GHS Precautionary Statement | P264 | Wash skin thoroughly after handling. | [7] |
| GHS Precautionary Statement | P270 | Do not eat, drink or smoke when using this product. | [7] |
| GHS Precautionary Statement | P280 | Wear protective gloves/ eye protection/ face protection. | [7] |
| GHS Precautionary Statement | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [7] |
Handling and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator when necessary, especially if vapors or aerosols are generated.[5][9]
Handling
-
Wash thoroughly after handling.[5]
-
Use in a well-ventilated area and avoid inhalation of vapors.[6]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
-
Use spark-proof tools and explosion-proof equipment.[5]
-
Avoid contact with eyes, skin, and clothing.[5]
-
Do not eat, drink, or smoke when using this product.[6]
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[5]
-
Keep container tightly closed when not in use.[5]
-
Store refrigerated at +2°C to +8°C and protect from light.[3]
-
Keep away from heat, sparks, and open flames.[5]
-
Store away from oxidizing agents and strong acids.[6]
Emergency Procedures
Spills and Leaks
-
Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[5]
-
Clean up spills immediately, using appropriate protective equipment.[5]
-
Remove all sources of ignition and use a spark-proof tool.[5]
Fire Fighting Measures
-
Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[5]
-
During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5]
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
First Aid
-
Ingestion: If swallowed, do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Experimental Protocols for Safety Data
The toxicological and safety data presented in this guide are determined by standardized experimental protocols.
Acute Oral Toxicity (LD50)
The oral LD50 value of 1610 mg/kg in rats was likely determined using a method similar to the OECD Test Guideline 401. This protocol involves the following general steps:
-
Groups of young, healthy adult rats of a single sex are used for each dose level.
-
The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.
-
The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.
-
The LD50 is statistically calculated as the single dose of the substance that is expected to cause death in 50% of the animals.
Flash Point Determination
The flash point of 87°C for the non-deuterated compound was likely determined using a closed-cup method, such as the one described in ASTM D93. The general procedure is as follows:
-
A sample of the liquid is placed in a closed cup and heated at a controlled rate.
-
A small flame is periodically introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily.
Visualization of Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Flash Point Testing - ASTM D93 - Pentyl Labs [pentyllabs.com]
- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 7. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 8. OECD 401: Acute Oral Toxicity Guide | PDF | Organisation For Economic Co Operation And Development | Environmental Science [scribd.com]
- 9. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
Methodological & Application
Application Notes: Quantitative Analysis of Lipid Peroxidation Using 1,1,3,3-Tetraethoxypropane-d2
Introduction
Lipid peroxidation is a critical process implicated in the pathophysiology of numerous diseases, serving as a key indicator of oxidative stress.[1] This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS), leading to the formation of various byproducts.[2] Among these, malondialdehyde (MDA) is one of the most frequently measured biomarkers due to its relative stability.[2][3][4] However, accurate quantification of MDA in complex biological matrices is challenging due to its high reactivity and potential for artifactual formation during sample processing.
To overcome these challenges, stable-isotope dilution (SID) liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for specificity and accuracy.[5][6] This method utilizes a stable isotope-labeled internal standard that mimics the chemical behavior of the analyte, correcting for variations during sample preparation and analysis. 1,1,3,3-Tetraethoxypropane-d2 (TEP-d2) is a deuterated precursor that, upon acid hydrolysis, generates deuterated malondialdehyde (MDA-d2).[3][7][8] This MDA-d2 serves as an ideal internal standard for the precise quantification of endogenous MDA, ensuring high-quality, reproducible data for researchers, scientists, and drug development professionals.
Principle of the Method
The assay is based on the principle of stable isotope dilution. TEP-d2 is added to the biological sample at the beginning of the workflow. Under acidic conditions, TEP-d2 is hydrolyzed to form MDA-d2.[7][8] This internal standard, along with the endogenous MDA released from the sample (often after an initial alkaline hydrolysis step to release protein-bound MDA), is derivatized to improve chromatographic retention and ionization efficiency.[8][9] A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[3][8]
The derivatized MDA and MDA-d2 are then separated by liquid chromatography and detected by tandem mass spectrometry (LC-MS/MS). By comparing the signal intensity of the endogenous MDA derivative to that of the known concentration of the MDA-d2 derivative, the absolute concentration of MDA in the original sample can be calculated with high precision and accuracy.[10] This approach effectively mitigates variability from sample loss, matrix effects, and derivatization efficiency.[8]
Caption: Experimental workflow for MDA quantification using TEP-d2.
Experimental Protocols
Protocol 1: Preparation of Deuterated MDA (MDA-d2) Internal Standard
This protocol describes the acid hydrolysis of TEP-d2 to generate the MDA-d2 internal standard (IS) solution.
Materials:
-
This compound (TEP-d2)[3]
-
Hydrochloric acid (HCl)
-
Purified water (e.g., Milli-Q)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a 0.1 M HCl solution in purified water.
-
Accurately weigh a specific amount of TEP-d2 and dissolve it in the 0.1 M HCl solution to achieve a desired stock concentration (e.g., 30 µM).[8]
-
Incubate the solution at 40°C for 40 minutes to ensure complete hydrolysis of TEP-d2 to MDA-d2.[8]
-
Alternatively, for a different concentration, 50 mg of TEP-d2 can be dissolved in 28 mL of 0.02 M HCl and left for 2 hours at room temperature, resulting in a 7.9 mM stock solution.[3]
-
Store the resulting MDA-d2 stock solution at 4°C.[3] This stock is used as the internal standard for spiking samples.
Protocol 2: Quantification of Total MDA in Plasma using DNPH Derivatization and LC-MS/MS
This protocol details the measurement of total (free and protein-bound) MDA in plasma samples.
Materials and Reagents:
-
Plasma samples, stored at -80°C
-
MDA-d2 internal standard solution (from Protocol 1)
-
Sodium hydroxide (B78521) (NaOH), 3 M[9]
-
Sulfuric acid (H₂SO₄)
-
Trichloroacetic acid (TCA), 20% (w/v)[8]
-
2,4-Dinitrophenylhydrazine (DNPH), 5 mM in 20% TCA[8]
-
Cyclohexane and Toluene (1:1, v/v) for extraction[8]
-
LC-MS grade methanol, acetonitrile, and water
-
LC-MS grade acetic acid[3]
Procedure:
-
Alkaline Hydrolysis (to release bound MDA):
-
Internal Standard Spiking and Protein Precipitation:
-
Derivatization:
-
Extraction:
-
Stop the reaction by adding 22 µL of 10 M NaOH.[8]
-
Extract the resulting MDA-DNPH and MDA-d2-DNPH derivatives by adding 250 µL of cyclohexane:toluene (1:1, v/v), vortexing, and centrifuging to separate the phases.[8]
-
Repeat the extraction step on the aqueous layer to maximize recovery.[8]
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
Caption: Chemical pathway from TEP-d2 to the analyzable derivative.
Data Presentation
Quantitative data from validated methods provide a benchmark for assay performance.
Table 1: Method Validation Parameters for MDA Quantification
This table summarizes typical performance characteristics from published methods using stable isotope dilution for MDA analysis.
| Parameter | Performance Characteristic | Reference |
| Linearity | 74–2220 pg/mL (R² > 0.995) | [3] |
| Spans over three orders of magnitude | [8] | |
| Limit of Detection (LOD) | 70 pg/mL | [3] |
| Limit of Quantification (LOQ) | 100 nM | [8] |
| Intra-day Precision (%RSD) | 2.9% (Total MDA) | [8] |
| < 19% | [3] | |
| Inter-day Precision (%RSD) | 3.0% (Total MDA) | [8] |
| Accuracy / Recovery | 92–106.5% | [3] |
| 101-107% | [8] |
Table 2: Example LC-MS/MS Parameters for DNPH Derivatives
The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| MDA-DNPH | 235.0 | Varies | Corresponds to endogenous MDA |
| MDA-d2-DNPH | 237.0 | Varies | Corresponds to the internal standard |
Note: The exact m/z values and product ions for monitoring should be optimized for the specific mass spectrometer used. The precursor ions shown are for the (M+H)⁺ adducts of the DNPH derivatives.[8]
Conclusion
The use of this compound as a precursor for a deuterated internal standard provides a robust, accurate, and highly reproducible method for quantifying malondialdehyde, a key biomarker of lipid peroxidation. The stable isotope dilution LC-MS/MS approach corrects for analytical variability, making it an indispensable tool for researchers in oxidative stress, disease pathology, and drug development. The protocols and data presented here offer a comprehensive guide for the implementation of this advanced analytical technique.
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 7. 1,1,3,3-Tetraethoxypropane-1,3-d2 | 1216440-54-8 | Benchchem [benchchem.com]
- 8. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of Malondialdehyde (MDA) from 1,1,3,3-Tetraethoxypropane-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malondialdehyde (MDA) is a highly reactive aldehyde and a major product of polyunsaturated fatty acid peroxidation. It is widely recognized as a key biomarker for oxidative stress and is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2][3] Accurate quantification of MDA in biological samples is crucial for understanding the role of oxidative stress in disease and for the development of novel therapeutic interventions. 1,1,3,3-Tetraethoxypropane-d2 (TEP-d2) is a stable, deuterated precursor that can be reliably hydrolyzed to generate deuterated MDA (d2-MDA). This d2-MDA serves as an ideal internal standard for mass spectrometry-based quantification methods, ensuring high accuracy and precision by correcting for variations during sample preparation and analysis.[4][5]
These application notes provide a detailed protocol for the generation of d2-MDA from TEP-d2 and its application in experimental workflows.
Data Presentation
Table 1: Hydrolysis Conditions for Generating d2-MDA from TEP-d2
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| TEP-d2 Concentration | 30 µM | 50 mg in 28 mL | Not Specified |
| Acid | 0.1 M HCl | 0.02 M HCl | 0.2 N HCl |
| Temperature | 40°C | Room Temperature | Not Specified (overnight digestion) |
| Incubation Time | 40 minutes | 2 hours | Overnight |
| Resulting d2-MDA Concentration | 30 µM | 7.9 mM | Not Specified |
| Reference | [6] | [5] | [7] |
Table 2: Storage and Stability of MDA Standard Solutions
| Storage Condition | Duration | Stability Notes | Reference |
| 4°C | 1 week | MDA-TBA solution in glacial acetic acid. | [8] |
| 4°C | Up to 12 months | Commercial kit components. | [8] |
| -20°C | Long-term | Recommended for deuterated standards to minimize degradation. | [9][10] |
| 5°C | 8 days | MDA standards in aqueous solution showed no significant degradation. | [7][11] |
| -80°C | 8 months | MDA stock solution. | [5] |
Experimental Protocols
Protocol 1: Generation of Deuterated MDA (d2-MDA) Stock Solution
This protocol describes the acid-catalyzed hydrolysis of this compound (TEP-d2) to generate a deuterated malondialdehyde (d2-MDA) stock solution for use as an internal standard.
Materials:
-
This compound (TEP-d2)
-
Hydrochloric acid (HCl), concentrated
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flasks
-
Pipettes
-
Incubator or water bath
Procedure:
-
Prepare a 0.1 M HCl solution: Carefully add the required volume of concentrated HCl to high-purity water in a volumetric flask. Allow the solution to cool to room temperature.
-
Prepare the TEP-d2 solution: Accurately weigh a specific amount of TEP-d2 and dissolve it in the 0.1 M HCl solution to achieve the desired final concentration (e.g., 30 µM).[6]
-
Hydrolysis: Incubate the TEP-d2 solution at 40°C for 40 minutes to facilitate the complete hydrolysis of TEP-d2 to d2-MDA.[6]
-
Storage: The resulting d2-MDA solution should be stored at -20°C in amber, tightly sealed vials for long-term stability.[9][10] For short-term use, storage at 4°C is acceptable.[5]
Protocol 2: Quantification of MDA in Biological Samples using d2-MDA Internal Standard by LC-MS/MS
This protocol provides a general workflow for the quantification of MDA in biological samples (e.g., plasma, tissue homogenates) using the generated d2-MDA as an internal standard.
Materials:
-
Biological sample
-
d2-MDA internal standard solution (from Protocol 1)
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
Formic acid
-
High-purity water
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To an aliquot of the sample, add a known amount of the d2-MDA internal standard solution.
-
Precipitate proteins by adding a suitable solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Derivatization:
-
To the supernatant, add the DNPH solution to derivatize both the endogenous MDA and the d2-MDA internal standard. This reaction forms a stable MDA-DNPH adduct, which enhances chromatographic separation and ionization efficiency.[5]
-
Incubate the mixture as required by the specific derivatization protocol (e.g., 10 minutes at room temperature).[6]
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Separate the MDA-DNPH and d2-MDA-DNPH adducts using a suitable C18 liquid chromatography column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the parent and fragment ions of both MDA-DNPH and d2-MDA-DNPH using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the endogenous MDA-DNPH to the peak area of the d2-MDA-DNPH internal standard.
-
Determine the concentration of endogenous MDA in the sample by comparing this ratio to a standard curve generated using known concentrations of a non-deuterated MDA standard.
-
Signaling Pathways and Experimental Workflows
Lipid Peroxidation and Cellular Signaling
Lipid peroxidation, marked by the formation of MDA, is a critical process in cellular signaling, particularly in the context of oxidative stress-induced cell death pathways like ferroptosis. Reactive oxygen species (ROS) initiate the peroxidation of polyunsaturated fatty acids within cellular membranes, leading to the generation of lipid hydroperoxides. These unstable molecules can propagate the peroxidation chain reaction and decompose to form reactive aldehydes, including MDA. MDA can then form adducts with proteins and DNA, leading to cellular dysfunction and the activation of various signaling cascades involved in inflammation and cell death.[12][13][14]
Caption: Lipid Peroxidation and Downstream Signaling.
Experimental Workflow for MDA Quantification
The accurate quantification of MDA in biological samples is a multi-step process that relies on the use of a deuterated internal standard to ensure precision and accuracy. The workflow begins with the generation of the d2-MDA standard, followed by its addition to the biological sample, a derivatization step to enhance detection, and finally, analysis by mass spectrometry.
Caption: Workflow for MDA Quantification using a d2-MDA Internal Standard.
References
- 1. Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. scispace.com [scispace.com]
- 4. Assay of malondialdehyde in biological fluids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,1,3,3-Tetraethoxypropane-d2 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative mass spectrometry, particularly in bioanalysis, the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest levels of accuracy and precision.[1][2] These internal standards, often deuterated analogues of the analyte of interest, exhibit nearly identical physicochemical properties, ensuring they co-elute and experience similar ionization effects and potential losses during sample preparation.[1][2] 1,1,3,3-Tetraethoxypropane-d2 (TEP-d2) is a deuterated precursor of malondialdehyde (MDA), a key biomarker of oxidative stress and lipid peroxidation.[3][4] Upon acidic hydrolysis, TEP-d2 is converted to deuterated malondialdehyde (MDA-d2), which serves as an ideal internal standard for the quantification of endogenous MDA in various biological matrices.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of TEP-d2 as an internal standard in mass spectrometry-based quantification of MDA.
Quantitative Data Summary
The use of this compound as an internal standard significantly enhances the performance of malondialdehyde quantification assays. The following tables summarize key quantitative data from various studies, demonstrating the linearity, precision, accuracy, and sensitivity achieved with this method.
Table 1: Linearity and Sensitivity of MDA Quantification using TEP-d2 Internal Standard
| Matrix | Linearity Range | R² | LLOQ | Reference |
| Human Plasma | > 3 orders of magnitude | > 0.99 | 100 nM | [4] |
| Human Urine | 5.63–500 nM | > 0.99 | 5.63 nM | [1] |
| Human Serum | 5.68–341 nM | > 0.99 | 5.68 nM | [1] |
| Exhaled Breath Condensate | 74–2220 pg/mL | > 0.995 | 74 pg/mL | [3] |
LLOQ: Lower Limit of Quantification
Table 2: Precision and Accuracy of MDA Quantification using TEP-d2 Internal Standard
| Matrix | Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Human Plasma (Total MDA) | Low & High | 2.9% | 3.0% | 101% - 107% | [4] |
| Human Plasma (Free MDA) | Low & High | 12.8% | 24.9% | Not Specified | [4] |
| Human Plasma | Not Specified | < 2% | ~10% | 92% - 98% | [2] |
| Exhaled Breath Condensate | 5 nM & 25 nM | 4.3% - 12.4% | 3.6% - 12.2% | 92.2% - 102.0% | [5] |
%RSD: Percent Relative Standard Deviation
Experimental Protocols
Preparation of Deuterated Malondialdehyde (MDA-d2) Internal Standard Stock Solution
The internal standard, MDA-d2, is prepared by acidic hydrolysis of this compound.
Materials:
-
This compound (TEP-d2)
-
Hydrochloric acid (HCl), 0.02 M or 0.1 M
-
Volumetric flasks
-
Pipettes
Procedure:
-
Accurately weigh a specific amount of TEP-d2 (e.g., 50 mg) and transfer it to a volumetric flask.[3]
-
Add a defined volume of HCl solution (e.g., 28 mL of 0.02 M HCl) to the flask.[3]
-
Allow the mixture to stand at room temperature for at least 2 hours to ensure complete hydrolysis.[3] Alternatively, incubate at 40°C for 40-60 minutes.[4][6]
-
This resulting solution is the MDA-d2 stock solution. Store at 4°C.[3]
-
Prepare working solutions by diluting the stock solution with an appropriate solvent (e.g., Milli-Q water or acetonitrile) to the desired concentration.[1][3]
Sample Preparation from Human Plasma for Total MDA Analysis
This protocol describes the extraction and derivatization of total MDA (free and protein-bound) from human plasma.
Materials:
-
Human plasma
-
MDA-d2 internal standard working solution
-
Sodium hydroxide (B78521) (NaOH), 1.25 M
-
Trichloroacetic acid (TCA), 20%
-
2,4-dinitrophenylhydrazine (DNPH) solution (5 mM in 20% TCA)
-
Cyclohexane:toluene (1:1, v/v)
-
Methanol (B129727), 50%
-
Microcentrifuge tubes
-
Water bath or heat block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 10 µL of plasma into a microcentrifuge tube.[4]
-
Add 40 µL of 1.25 M NaOH and heat at 60°C for 30 minutes to release protein-bound MDA.[4]
-
Cool the samples in a refrigerator for 10 minutes.[4]
-
Add 10 µL of the MDA-d2 internal standard working solution.[4]
-
Add 150 µL of 20% TCA to precipitate proteins.[4]
-
Vortex the samples, sonicate for 30 seconds, and centrifuge at high speed (e.g., 25,000 x g) for 5 minutes.[4]
-
Collect the supernatant (190 µL) and add 19 µL of DNPH solution.[4]
-
Incubate at room temperature for 10 minutes for derivatization.[4]
-
Stop the reaction by adding 22 µL of 10 M NaOH.[4]
-
Extract the MDA-DNPH and MDA-d2-DNPH derivatives by adding 250 µL of cyclohexane:toluene (1:1, v/v), vortexing, and centrifuging. Repeat the extraction.[4]
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in 100 µL of 50% methanol for LC-MS/MS analysis.[4]
LC-MS/MS Analysis of MDA-DNPH Derivatives
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% acetic acid.[3]
-
Mobile Phase B: Methanol/Acetonitrile (7:3, v/v) with 0.1% acetic acid.[3]
-
Flow Rate: 0.25 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Note: The specific fragment ions for MRM transitions should be optimized on the instrument being used.
Visualizations
Experimental Workflow for MDA Quantification
The following diagram illustrates the general workflow for the quantification of malondialdehyde in a biological sample using this compound as an internal standard.
Caption: Workflow for MDA analysis using TEP-d2 internal standard.
Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard like MDA-d2 is crucial for accurate quantification in mass spectrometry. This diagram illustrates the principle.
Caption: Principle of stable isotope dilution mass spectrometry.
References
- 1. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of malondialdehyde in exhaled breath condensate using pseudo two-dimensional ultra-performance liquid chromatography coupled with single quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Malondialdehyde (MDA) using 1,1,3,3-Tetraethoxypropane-d2 and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malondialdehyde (MDA) is a highly reactive aldehyde and a major product of polyunsaturated fatty acid peroxidation, making it a critical biomarker for assessing oxidative stress in biological systems.[1] Accurate and sensitive quantification of MDA is essential in various research fields, including drug development, to evaluate the oxidative damage implicated in numerous diseases. This document provides a detailed protocol for the quantitative analysis of MDA in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS) with a stable isotope-labeled internal standard, 1,1,3,3-Tetraethoxypropane-d2 (TEP-d2). The use of TEP-d2, which hydrolyzes to deuterated MDA (d2-MDA), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2]
The methodology described herein involves the derivatization of MDA with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable MDA-DNPH derivative, which is then quantified by LC-MS.[3] This approach offers superior specificity compared to traditional methods like the thiobarbituric acid reactive substances (TBARS) assay, which is prone to interferences.[4]
Signaling Pathway: Lipid Peroxidation and MDA Formation
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, leads to cellular damage. Polyunsaturated fatty acids (PUFAs) in cell membranes are particularly susceptible to attack by ROS, initiating a chain reaction known as lipid peroxidation. This process generates unstable lipid hydroperoxides that decompose to form various secondary products, including MDA.[5] MDA can then react with biomolecules such as proteins and DNA, leading to cellular dysfunction.[6] The quantification of MDA therefore provides a reliable measure of the extent of lipid peroxidation and oxidative stress.
Lipid Peroxidation Pathway Leading to MDA Formation.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of MDA involves several key steps, from sample collection to data analysis. This systematic process ensures reproducibility and accuracy of the results.
Experimental Workflow for MDA Quantification.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the LC-MS analysis of MDA in biological samples using TEP-d2 as an internal standard. These values are indicative and may vary depending on the specific matrix, population, and analytical instrumentation.
Table 1: Method Validation Parameters
| Parameter | Urine Analysis | Serum/Plasma Analysis | Reference |
| Limit of Quantification (LOQ) | 5.63 nM (0.405 ng/mL) | 5.68 nM (0.409 ng/mL) - 100 nM | [2][4] |
| Linearity Range | 5.63 - 500 nM | 5.68 - 341 nM | [4] |
| Intra-day Precision (%RSD) | 1.8 - 6.1% | 2.9 - 12.8% | [2][4] |
| Inter-day Precision (%RSD) | 1.8 - 7.3% | 3.0 - 24.9% | [2][4] |
| Accuracy/Recovery | 98 - 103% | 92 - 107% | [2][4] |
Table 2: Reported MDA Concentrations in Human Samples
| Biological Matrix | Population | MDA Concentration Range | Reference |
| Urine | Healthy Adults | 0.06 - 5.21 µM | [4] |
| Serum | Healthy Adults | Median value of ~0.96 µM | [4] |
| Plasma | Healthy Adults | Free MDA: ~120 nM; Total MDA: ~6.7 µM | [2] |
| Plasma | Healthy Adults (21-40 years) | Men: 2.46 ± 1.09 µM; Women: 1.79 ± 0.66 µM | [7] |
| Exhaled Breath Condensate | Healthy Adults | 1.16 - 149.63 nM | [8] |
Experimental Protocols
Preparation of d2-MDA Internal Standard from TEP-d2
The deuterated internal standard, d2-MDA, is prepared by the acidic hydrolysis of this compound (TEP-d2).[2]
Materials:
-
This compound (TEP-d2)
-
Hydrochloric acid (HCl), 0.1 M
-
Acetonitrile (HPLC grade)
Procedure:
-
Prepare a stock solution of TEP-d2 in acetonitrile.
-
To generate d2-MDA, incubate an aliquot of the TEP-d2 stock solution in 0.1 M HCl at 40°C for 40 minutes.[2] For example, a 30 µM TEP-d2 solution can be incubated to yield a 30 µM d2-MDA solution.[2]
-
The resulting d2-MDA solution is now ready to be used as the internal standard.
Sample Preparation and Derivatization
This protocol is adapted for the analysis of MDA in plasma.[2] Modifications may be required for other biological matrices.
Materials:
-
Plasma sample
-
d2-MDA internal standard solution (prepared as above)
-
Trichloroacetic acid (TCA), 20% (w/v)
-
2,4-dinitrophenylhydrazine (DNPH) solution (5 mM in 20% TCA)
-
Sodium hydroxide (B78521) (NaOH), 10 M
-
Cyclohexane:Toluene (1:1, v/v)
-
Methanol, 50% (v/v)
Procedure for Free MDA:
-
In a microcentrifuge tube, mix 10 µL of plasma with 40 µL of water and 10 µL of the d2-MDA internal standard solution.[2]
-
Add 150 µL of 20% TCA to precipitate proteins. Vortex and sonicate for 30 seconds, then centrifuge at high speed (e.g., 25,000 x g) for 5 minutes.[2]
-
Transfer 190 µL of the supernatant to a new tube.
-
Add 19 µL of the 5 mM DNPH solution and incubate at room temperature for 10 minutes to derivatize the MDA.[2]
-
Stop the reaction by adding 22 µL of 10 M NaOH.[2]
-
Extract the MDA-DNPH derivative by adding 250 µL of cyclohexane:toluene (1:1, v/v) and vortexing. Centrifuge to separate the phases and collect the organic (upper) layer. Repeat the extraction.[2]
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen or in a centrifugal evaporator.
-
Reconstitute the residue in 100 µL of 50% methanol, sonicate, centrifuge, and transfer the supernatant to an HPLC vial for LC-MS analysis.[2]
Procedure for Total MDA (Free and Bound):
-
For the determination of total MDA, an initial alkaline hydrolysis step is required to release protein-bound MDA.
-
Mix 10 µL of plasma with 40 µL of 1.125 M NaOH and heat at 60°C for 30 minutes.[9]
-
Cool the sample and then proceed with the protein precipitation and derivatization steps as described for free MDA.
LC-MS Analysis
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
LC Conditions (Example): [2]
-
Column: Acquity BEH C18 column (50 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.05% formic acid
-
Mobile Phase B: Acetonitrile with 0.05% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start at 2% B
-
Linear gradient to 60.8% B in 3.0 min
-
Increase to 100% B in 0.4 min and hold for 2.0 min
-
Return to initial conditions and re-equilibrate for 1.5 min
-
-
Column Temperature: 25°C
-
Injection Volume: 5 - 20 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)
-
Monitored Ions:
Quantification
-
Generate a calibration curve by analyzing a series of MDA standards of known concentrations (prepared in a similar manner to the samples) spiked with a constant amount of the d2-MDA internal standard.
-
Plot the ratio of the peak area of MDA-DNPH to the peak area of d2-MDA-DNPH against the concentration of the MDA standards.
-
Calculate the same peak area ratio for the unknown samples.
-
Determine the concentration of MDA in the samples by interpolating their peak area ratios on the calibration curve.
-
Adjust the final concentration for any dilution factors used during sample preparation.
Conclusion
This application note provides a comprehensive and detailed protocol for the robust and sensitive quantification of MDA in biological samples using LC-MS with a deuterated internal standard derived from TEP-d2. The use of derivatization with DNPH enhances the stability and chromatographic properties of MDA, while the isotope dilution strategy ensures high accuracy and precision. By following these protocols, researchers can obtain reliable data on MDA levels, providing valuable insights into the role of oxidative stress in health and disease, and aiding in the development of novel therapeutic interventions.
References
- 1. A Review Article On The Formation, Mechanism And Biochemistry Of Mda And Mda As A Biomarker Of Oxidative Stress. [journalijar.com]
- 2. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Spectroscopic Analysis of 1,1,3,3-Tetraethoxypropane-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the spectroscopic characterization of 1,1,3,3-Tetraethoxypropane-d2, a deuterated analog of 1,1,3,3-Tetraethoxypropane. This compound is a valuable internal standard in mass spectrometry-based quantification of malondialdehyde (MDA), a key biomarker for oxidative stress. This application note outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses and provides standardized protocols for these techniques.
Introduction
This compound is a stable isotope-labeled compound where two hydrogen atoms at the C1 and C3 positions are replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for the accurate quantification of endogenous MDA in biological samples using mass spectrometry. Spectroscopic analysis is crucial to confirm the identity, purity, and isotopic enrichment of this standard. This note details the expected spectral characteristics and the methodologies to acquire them.
Spectroscopic Data
Due to the limited availability of specific experimental spectra for this compound, the following data is predicted based on the known spectra of the non-deuterated analog, 1,1,3,3-Tetraethoxypropane, and the established effects of deuterium substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool to confirm the structure and isotopic labeling of the molecule. The absence of signals at the C1 and C3 positions in the ¹H NMR spectrum is the most direct evidence of successful deuteration.
¹H NMR (Predicted, based on non-deuterated analog)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 | - | 0H | CD (OCH₂CH₃)₂ (Signal absent due to deuteration) |
| ~3.6 | q | 8H | OCH₂ CH₃ |
| ~1.9 | t | 2H | CH₂ |
| ~1.2 | t | 12H | OCH₂CH₃ |
¹³C NMR (Predicted, based on non-deuterated analog)
| Chemical Shift (δ) ppm | Assignment |
| ~100 | C D(OCH₂CH₃)₂ |
| ~60 | OCH₂ CH₃ |
| ~40 | C H₂ |
| ~15 | OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key feature in the IR spectrum of this compound will be the appearance of a C-D stretching vibration at a lower wavenumber compared to the C-H stretch.
| Wavenumber (cm⁻¹) | Assignment |
| 2975-2850 | C-H stretch (ethoxy and methylene (B1212753) groups) |
| ~2200-2100 | C-D stretch (deuterated positions) |
| 1470-1440 | C-H bend |
| 1380-1365 | C-H bend |
| 1150-1050 | C-O stretch (strong) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound, and its fragmentation pattern can provide further structural information. For this compound, the molecular ion peak will be observed at m/z 222, which is 2 units higher than the non-deuterated analog.
| m/z | Proposed Fragment |
| 222 | [M]⁺ (Molecular Ion) |
| 177 | [M - OCH₂CH₃]⁺ |
| 104 | [CD(OCH₂CH₃)₂]⁺ |
| 75 | [CH(OCH₂CH₃)]⁺ |
| 47 | [CH₂CH₂OH]⁺ |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean 5 mm NMR tube.
-
Ensure the liquid level is between 4-5 cm.
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Nucleus: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of neat this compound onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce the sample into the mass spectrometer, typically via a gas chromatography (GC) inlet or by direct infusion.
-
For GC-MS, use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte.
-
Set the ion source to electron ionization mode.
-
Typical EI energy is 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Visualizations
Caption: Experimental Workflow for Spectroscopic Analysis.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive characterization of this compound. NMR confirms the successful deuteration and overall structure. IR spectroscopy identifies the key functional groups, including the characteristic C-D bond. Mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation. The data and protocols presented in this application note serve as a valuable resource for researchers utilizing this important internal standard in metabolomics and oxidative stress studies.
Applications of 1,1,3,3-Tetraethoxypropane-d2 in Oxidative Stress Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] Malondialdehyde (MDA) is a well-established and frequently measured biomarker of lipid peroxidation, a primary outcome of oxidative damage to cellular membranes.[3][4][5] Accurate quantification of MDA in biological samples is therefore crucial for assessing oxidative stress levels, understanding disease mechanisms, and evaluating the efficacy of novel therapeutic interventions.
1,1,3,3-Tetraethoxypropane-d2 (TEP-d2) is a deuterated stable isotope of 1,1,3,3-Tetraethoxypropane (TEP), which serves as a precursor to MDA.[6] Upon acid hydrolysis, TEP-d2 generates deuterated malondialdehyde (MDA-d2), which is an ideal internal standard for mass spectrometry-based quantification of endogenous MDA.[3][6] The use of a stable isotope-labeled internal standard in a technique known as stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis, as it corrects for sample matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3]
These application notes provide detailed protocols for the use of TEP-d2 in the quantification of MDA in biological samples, along with a summary of quantitative data and visual representations of the underlying pathways and workflows.
Principle of the Method
The core of the methodology lies in the acid-catalyzed hydrolysis of this compound to yield deuterated malondialdehyde (MDA-d2). This MDA-d2, with a known concentration, is spiked into biological samples as an internal standard. The endogenous, non-labeled MDA and the added MDA-d2 are then simultaneously extracted, derivatized, and analyzed by mass spectrometry (either Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS). The ratio of the signal from the endogenous MDA to the signal from the MDA-d2 internal standard allows for the precise and accurate calculation of the endogenous MDA concentration.
Data Presentation
The following table summarizes key quantitative parameters from various studies utilizing this compound for MDA quantification. This allows for a quick comparison of method performance across different analytical platforms and derivatization strategies.
| Parameter | GC-MS/MS (PFB-Br derivatization) | LC-MS/MS (DNPH derivatization) | GC-MS (PFPH derivatization) |
| Linear Quantification Range | Not explicitly stated, but used for plasma MDA quantification | 1.0–200 nM[7] | Not explicitly stated, but low detection limit reported |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated, but LOQ is 1.0 nM | 0.25 ng/mL[8][9] |
| Limit of Quantification (LOQ) | Not explicitly stated | 1.0 nM[7] | Not explicitly stated |
| Intra-day Precision (%RSD) | Not explicitly stated | 4.3–12.4%[7] | 1.1-3.5% (intermediate precision)[8][9] |
| Inter-day Precision (%RSD) | Not explicitly stated | 3.6–12.2%[7] | Not explicitly stated |
| Recovery | Not explicitly stated | 92.2–102.0%[7] | 93.9–98.4%[8][9] |
| Sample Type | Human plasma, serum, urine[4] | Exhaled breath condensate, biological fluids[3][7] | Salted lean pork meat[8][9] |
| Internal Standard | [1,3-dideutero]MDA (d2-MDA) from TEP-d2[4] | MDA-d2 from this compound[3] | Deuterium substituted MDA (MDA-d2) from TEP-d2[8][9] |
| Derivatizing Agent | Pentafluorobenzyl bromide (PFB-Br)[4] | 2,4-Dinitrophenylhydrazine (DNPH)[3][7] | Perfluorophenylhydrazine (PFPH)[8][9] |
Experimental Protocols
Here, we provide detailed protocols for the preparation of the MDA-d2 internal standard and its application in the quantification of MDA in biological samples using LC-MS/MS with DNPH derivatization.
Protocol 1: Preparation of Deuterated Malondialdehyde (MDA-d2) Stock Solution
This protocol describes the acid hydrolysis of this compound to generate a stock solution of the MDA-d2 internal standard.
Materials:
-
This compound (TEP-d2)
-
Hydrochloric acid (HCl), 0.02 M
-
Volumetric flasks
-
Pipettes
Procedure:
-
Accurately weigh 50 mg of this compound.
-
Transfer the TEP-d2 to a 28 mL volumetric flask.
-
Add 0.02 M HCl to the flask to a final volume of 28 mL.
-
Stopper the flask and leave it at room temperature for 2 hours to allow for complete hydrolysis.[3]
-
This will result in a 7.9 mM stock solution of MDA-d2 in 0.02 M HCl.
-
Store the MDA-d2 stock solution at 4°C.[3]
Protocol 2: Quantification of MDA in Biological Samples by LC-MS/MS
This protocol outlines the steps for sample preparation, derivatization, and analysis of MDA in a biological sample (e.g., plasma, tissue homogenate) using stable isotope dilution with MDA-d2 as the internal standard and DNPH as the derivatizing agent.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
MDA-d2 stock solution (from Protocol 1)
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (e.g., 5 mM in 2 M HCl)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
Acetonitrile (B52724), HPLC grade
-
Water, Milli-Q or equivalent
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with a C18 column
Procedure:
1. Sample Preparation: a. Thaw the biological sample on ice. b. To a microcentrifuge tube, add a specific volume of the sample (e.g., 100 µL of plasma). c. Add a known amount of the MDA-d2 internal standard solution to the sample. The amount should be chosen to be in the mid-range of the expected endogenous MDA concentrations. d. Add BHT to a final concentration of ~0.05% to inhibit auto-oxidation during sample processing. e. Precipitate proteins by adding two volumes of cold acetonitrile. f. Vortex the mixture vigorously for 30 seconds. g. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
2. Derivatization: a. Carefully transfer the supernatant to a new microcentrifuge tube. b. Add the DNPH reagent to the supernatant. c. Vortex the mixture and incubate at room temperature for a specified time (e.g., 10-30 minutes) to allow for the derivatization reaction to complete. The reaction forms MDA-DNPH and MDA-d2-DNPH.
3. LC-MS/MS Analysis: a. The derivatized sample is now ready for injection into the LC-MS/MS system. b. Set up the LC method with a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water with a small amount of formic acid) to achieve good separation of the MDA-DNPH derivative from other sample components. c. Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode to detect the specific mass transitions for MDA-DNPH and MDA-d2-DNPH. The retention time for both will be identical, but they will be distinguished by their mass-to-charge ratio.[3]
- Monitor the transition for endogenous MDA-DNPH.
- Monitor the transition for the internal standard MDA-d2-DNPH (m/z +2 compared to the non-labeled version).[3]
4. Data Analysis and Quantification: a. Prepare a calibration curve using known concentrations of a non-labeled MDA standard (prepared by hydrolyzing non-labeled TEP) and a fixed concentration of the MDA-d2 internal standard. b. For each point on the calibration curve and for each sample, calculate the peak area ratio of the endogenous MDA-DNPH to the MDA-d2-DNPH internal standard. c. Plot the peak area ratio against the concentration of the MDA standards to generate a linear regression curve. d. Use the equation of the line from the calibration curve to calculate the concentration of MDA in the unknown samples based on their measured peak area ratios.
Visualizations
Signaling Pathway: Lipid Peroxidation and Cellular Damage
Caption: The role of MDA formation in the cascade of oxidative stress.
Experimental Workflow: MDA Quantification using TEP-d2
Caption: Workflow for MDA quantification using TEP-d2 and LC-MS/MS.
References
- 1. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,1,3,3-Tetraethoxypropane-1,3-d2 | 1216440-54-8 | Benchchem [benchchem.com]
- 7. Quantification of malondialdehyde in exhaled breath condensate using pseudo two-dimensional ultra-performance liquid chromatography coupled with single quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotopic Labeling with 1,1,3,3-Tetraethoxypropane-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1,1,3,3-Tetraethoxypropane-d2 (TEP-d2) in isotopic labeling studies. The primary application of TEP-d2 is as a precursor for deuterated malondialdehyde (d2-MDA), which serves as an ideal internal standard for the accurate quantification of endogenous malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative stress, in biological samples via isotope dilution mass spectrometry.
Introduction
Malondialdehyde (MDA) is a highly reactive aldehyde formed during the oxidative decomposition of polyunsaturated fatty acids. Its measurement in biological matrices is a widely accepted indicator of oxidative stress. However, the accurate quantification of MDA is challenging due to its reactivity and low concentrations. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample preparation and instrument response. This compound is a stable, deuterated precursor that can be quantitatively hydrolyzed to d2-MDA.[1]
Application 1: Quantification of Endogenous Malondialdehyde using Isotope Dilution LC-MS/MS
This protocol details the use of TEP-d2 to generate a d2-MDA internal standard for the quantification of endogenous MDA in biological samples such as plasma, urine, and tissue homogenates. The principle lies in spiking a known amount of the d2-MDA internal standard into the sample. The endogenous, unlabeled MDA and the deuterated internal standard are then co-extracted, derivatized, and analyzed by LC-MS/MS. The ratio of the signal from the endogenous MDA to the deuterated internal standard allows for precise quantification.
Experimental Protocol
1. Preparation of Deuterated Malondialdehyde (d2-MDA) Stock Solution
-
Materials: this compound (TEP-d2), Hydrochloric acid (HCl), Purified water (Milli-Q or equivalent).
-
Procedure:
-
Prepare a 0.02 M HCl solution by diluting concentrated HCl in purified water.
-
Accurately weigh 50 mg of TEP-d2 and dissolve it in 28 mL of 0.02 M HCl.
-
Allow the solution to stand at room temperature for 2 hours to ensure complete hydrolysis of TEP-d2 to d2-MDA.[2] This results in a 7.9 mM d2-MDA stock solution.
-
Store the d2-MDA stock solution at 4°C.
-
2. Sample Preparation and Derivatization
-
Materials: Biological sample (e.g., plasma, urine), d2-MDA internal standard solution, 2,4-Dinitrophenylhydrazine (DNPH) solution, Trichloroacetic acid (TCA), Acetonitrile, Centrifuge, Vortex mixer.
-
Procedure:
-
Thaw biological samples on ice.
-
To 100 µL of the biological sample, add a known amount of the d2-MDA internal standard solution. The amount should be optimized to be within the range of the expected endogenous MDA concentrations.
-
Add 100 µL of 10% TCA to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 50 µL of DNPH solution (e.g., 5 mM in 2 M HCl) to the supernatant.
-
Vortex and incubate at room temperature for 30 minutes to form the MDA-DNPH and d2-MDA-DNPH derivatives.
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the MDA-DNPH derivative from other sample components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.
-
4. Quantification
-
Prepare a calibration curve using known concentrations of unlabeled MDA standard (prepared from 1,1,3,3-Tetraethoxypropane) spiked with the same amount of d2-MDA internal standard as the samples.
-
Plot the ratio of the peak area of the MDA-DNPH to the peak area of the d2-MDA-DNPH against the concentration of the MDA standards.
-
Determine the concentration of MDA in the biological samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.08 pmol | [3] |
| Limit of Quantification (LOQ) | 5.63 nM (urine), 5.68 nM (serum) | [4] |
| Linearity Range | > 3 orders of magnitude | |
| Intra-day Precision (%CV) | < 5% | |
| Inter-day Precision (%CV) | < 10% | |
| Recovery | 92-98% |
Experimental Workflow Diagram
Caption: Workflow for MDA quantification using TEP-d2.
Application 2: Preparation of a Standard Curve for Colorimetric MDA Assays (e.g., TBARS)
While TEP-d2 is primarily for mass spectrometry, its non-deuterated analog, 1,1,3,3-Tetraethoxypropane (TEP), is commonly used to prepare a standard curve for the Thiobarbituric Acid Reactive Substances (TBARS) assay. The principle is the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions to form a colored product that can be measured spectrophotometrically.
Experimental Protocol
1. Preparation of MDA Standard Stock Solution from TEP
-
Materials: 1,1,3,3-Tetraethoxypropane (TEP), 1% Sulfuric Acid.
-
Procedure:
-
Prepare a 1 mM stock solution of TEP by dissolving 25 µL of TEP in 100 mL of purified water.
-
To prepare the working MDA standard, hydrolyze 1 mL of the TEP stock solution in 50 mL of 1% sulfuric acid.
-
Incubate for 2 hours at room temperature to ensure complete hydrolysis. This yields a 20 nmol/mL MDA solution.[5]
-
2. Preparation of Standard Curve
-
Procedure:
-
Perform serial dilutions of the 20 nmol/mL MDA working standard with 1% sulfuric acid to obtain a range of concentrations (e.g., 0, 0.625, 1.25, 2.5, 5, 10 nmol/mL).[5]
-
For each standard concentration, mix 250 µL with the derivatization agent as per the specific TBARS protocol (e.g., with TBA solution).
-
Follow the heating and measurement steps of the TBARS assay protocol.
-
Plot the absorbance at the specified wavelength (typically 532 nm) versus the MDA concentration to generate the standard curve.
-
Hydrolysis of TEP to MDA
Caption: Acid-catalyzed hydrolysis of TEP to MDA.
Signaling Pathways and Logical Relationships
The use of TEP-d2 is upstream of biological signaling pathways. It provides a tool to accurately measure a downstream product of lipid peroxidation, which is a key event in various signaling cascades related to oxidative stress, inflammation, and cell death.
Role of MDA in Biological Processes
Caption: Simplified pathway showing MDA formation.
Conclusion
This compound is an invaluable tool for researchers studying oxidative stress. Its application as a precursor for a deuterated internal standard enables the highly accurate and precise quantification of endogenous malondialdehyde by isotope dilution mass spectrometry. This methodology overcomes the limitations of traditional colorimetric assays and provides reliable data for understanding the role of lipid peroxidation in various physiological and pathological processes.
References
- 1. 1,1,3,3-Tetraethoxypropane-1,3-d2 | 1216440-54-8 | Benchchem [benchchem.com]
- 2. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of urinary malondialdehyde by isotope dilution LC-MS/MS with automated solid-phase extraction: a cautionary note on derivatization optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fýrat Týp Dergisi [firattipdergisi.com]
Application Notes and Protocols for MDA Standard Curve Preparation using 1,1,3,3-Tetraethoxypropane-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a standard curve for malondialdehyde (MDA) using its deuterated precursor, 1,1,3,3-Tetraethoxypropane-d2 (TEP-d2). While TEP-d2 is most commonly utilized to generate a deuterated internal standard (MDA-d2) for mass spectrometry-based quantification of endogenous MDA, this document will also detail the procedure for creating a standard curve, a less common but potentially valuable application for specific analytical scenarios.
Introduction
Malondialdehyde (MDA) is a widely recognized biomarker for oxidative stress and lipid peroxidation.[1] Its accurate quantification in biological samples is crucial for research in various fields, including disease pathology and drug development. 1,1,3,3-Tetraethoxypropane (TEP) is a stable precursor that hydrolyzes under acidic conditions to yield MDA. The deuterated analog, this compound (TEP-d2), serves as an ideal precursor for generating deuterated MDA (MDA-d2). This isotopically labeled internal standard is essential for correcting for matrix effects and variations during sample preparation and analysis in mass spectrometry (LC-MS/MS), thereby enabling precise and accurate quantification of endogenous MDA.[2][3][4]
While the primary application of TEP-d2 is for the preparation of an internal standard, this guide provides a comprehensive protocol for generating a standard curve using MDA-d2 derived from TEP-d2. This can be useful for establishing method linearity, determining the limit of detection and quantification, or for specific isotopic dilution assays.
Principle of the Method
The protocol involves two main steps: the acid-catalyzed hydrolysis of TEP-d2 to MDA-d2, followed by the serial dilution of the MDA-d2 solution to generate a standard curve. The hydrolysis reaction cleaves the acetal (B89532) groups of TEP-d2, resulting in the formation of MDA-d2.
Experimental Protocols
Materials and Reagents
-
This compound (TEP-d2)
-
Hydrochloric acid (HCl), 0.1 M and 0.02 M solutions
-
Ethanol, absolute
-
Ultrapure water
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Volumetric flasks and other standard laboratory glassware
Protocol 1: Preparation of a 1 mM MDA-d2 Stock Solution from TEP-d2
This protocol is adapted from methods for preparing non-deuterated MDA standards.[1]
-
Prepare a 10 mM TEP-d2 Stock Solution:
-
Accurately weigh a specific amount of TEP-d2. The molecular weight of TEP-d2 is approximately 222.3 g/mol .
-
Dissolve the TEP-d2 in absolute ethanol to achieve a final concentration of 10 mM. For example, dissolve 22.23 mg of TEP-d2 in 10 mL of absolute ethanol.
-
Store this stock solution at 4°C in a tightly sealed container.
-
-
Acid Hydrolysis to Generate 1 mM MDA-d2:
-
Take 1 mL of the 10 mM TEP-d2 stock solution.
-
Add it to a volumetric flask containing 9 mL of 0.1 M HCl.
-
Incubate the solution at 40°C for 40 minutes to ensure complete hydrolysis to MDA-d2.[4]
-
Allow the solution to cool to room temperature.
-
This resulting 1 mM MDA-d2 stock solution should be prepared fresh before use.
-
Protocol 2: Preparation of MDA-d2 Working Standards for a Standard Curve
From the 1 mM MDA-d2 stock solution, a series of working standards can be prepared by serial dilution with ultrapure water or a suitable buffer for your assay.
Example for a 0-100 µM Standard Curve:
| Standard ID | Volume of 1 mM MDA-d2 Stock (µL) | Volume of Diluent (µL) | Final MDA-d2 Concentration (µM) |
| S1 | 100 | 900 | 100 |
| S2 | 50 | 950 | 50 |
| S3 | 25 | 975 | 25 |
| S4 | 10 | 990 | 10 |
| S5 | 5 | 995 | 5 |
| S6 | 1 | 999 | 1 |
| Blank | 0 | 1000 | 0 |
Note: The concentrations for the standard curve should be chosen to encompass the expected range of MDA concentrations in the samples being analyzed.
Data Presentation
The following table provides an example of the quantitative data that would be generated from a standard curve analysis. The response values (e.g., absorbance, fluorescence, or peak area from mass spectrometry) are hypothetical and should be replaced with experimental data.
| MDA-d2 Concentration (µM) | Absorbance at 532 nm (Example) | Peak Area (LC-MS/MS) (Example) |
| 100 | 1.250 | 1,500,000 |
| 50 | 0.625 | 750,000 |
| 25 | 0.312 | 375,000 |
| 10 | 0.125 | 150,000 |
| 5 | 0.062 | 75,000 |
| 1 | 0.012 | 15,000 |
| 0 (Blank) | 0.005 | 500 |
Application in Mass Spectrometry: TEP-d2 as an Internal Standard
The primary and most critical application of TEP-d2 in MDA analysis is for the preparation of a deuterated internal standard (MDA-d2). In this workflow, a known, fixed concentration of MDA-d2 is added to all samples, calibrators, and quality controls. The ratio of the endogenous MDA peak area to the MDA-d2 peak area is then used for quantification. This approach significantly improves the accuracy and precision of the measurement by correcting for variability in extraction efficiency and ionization in the mass spectrometer.
References
- 1. Fýrat Týp Dergisi [firattipdergisi.com]
- 2. 1,1,3,3-Tetraethoxypropane-1,3-d2 | 1216440-54-8 | Benchchem [benchchem.com]
- 3. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of 1,1,3,3-Tetraethoxypropane-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 1,1,3,3-Tetraethoxypropane-d2 (TEP-d2) to generate deuterated malondialdehyde (d2-MDA).
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of TEP-d2 in a question-and-answer format.
Question 1: Why is the yield of d2-MDA consistently low?
Answer: Low yields of d2-MDA can stem from several factors related to the hydrolysis reaction conditions and subsequent handling of the product.
-
Incomplete Hydrolysis: The conversion of TEP-d2 to d2-MDA is a critical step that requires complete hydrolysis. Incomplete reactions will result in a mixture of the starting material, partially hydrolyzed intermediates, and the final product, thus lowering the effective concentration of d2-MDA.
-
Solution: Ensure that the acidic conditions are sufficient and the reaction time is adequate. For instance, a common protocol involves hydrolysis with 1% sulfuric acid for 2 hours at room temperature[1]. Another protocol suggests using 0.1 M HCl[2]. If yields remain low, consider slightly increasing the acid concentration or extending the reaction time. However, be mindful that overly harsh conditions can promote side reactions.
-
-
Suboptimal pH: The hydrolysis of TEP-d2 is most efficient under acidic conditions[2]. If the reaction medium is not sufficiently acidic, the rate of hydrolysis will be significantly reduced.
-
Solution: Verify the pH of your reaction mixture. The optimal pH for the hydrolysis reaction is typically below 4.
-
-
Degradation of d2-MDA: Malondialdehyde and its deuterated analog are known to be unstable, particularly at neutral or alkaline pH. At a pH above its pKa of 4.46, MDA exists predominantly as the less reactive enolic anion[3].
-
Solution: Maintain acidic conditions throughout the preparation and storage of the d2-MDA solution. After hydrolysis, the resulting d2-MDA solution should be kept in an acidic buffer. For short-term storage, refrigeration at 4-5°C is recommended, where it can be stable for up to 8 days[2]. For longer-term storage, freezing at -20°C or below is advisable.
-
Question 2: I am observing unexpected peaks in my chromatogram when analyzing the d2-MDA standard. What could be the cause?
Answer: The presence of extraneous peaks in your analytical run (e.g., HPLC or GC-MS) can be attributed to byproducts of the hydrolysis reaction or contamination.
-
Formation of Byproducts: Incomplete hydrolysis of TEP-d2 can lead to the formation of partially hydrolyzed intermediates, such as deuterated beta-ethoxyacrolein. These byproducts can interfere with the quantification of d2-MDA.
-
Solution: Optimize the hydrolysis conditions to ensure complete conversion of TEP-d2. This may involve adjusting the acid concentration, reaction time, or temperature. Additionally, purification of the d2-MDA solution after hydrolysis can remove these interfering byproducts.
-
-
Contamination: Contamination can be introduced from various sources, including solvents, glassware, or the starting TEP-d2 material itself.
-
Solution: Use high-purity solvents and meticulously clean all glassware. Ensure the purity of the TEP-d2 starting material. If contamination is suspected, running a blank with just the reagents can help identify the source.
-
Question 3: How can I confirm that the hydrolysis of TEP-d2 is complete?
Answer: Verifying the completion of the hydrolysis reaction is crucial for preparing an accurate d2-MDA standard.
-
Analytical Monitoring: The most reliable method to confirm complete hydrolysis is to monitor the reaction over time using an appropriate analytical technique, such as HPLC or GC-MS.
-
Solution: Take aliquots of the reaction mixture at different time points and analyze them for the presence of the TEP-d2 starting material. The reaction is considered complete when the peak corresponding to TEP-d2 is no longer detectable.
-
Frequently Asked Questions (FAQs)
What is this compound used for?
This compound (TEP-d2) is a deuterated acetal (B89532) that serves as a stable precursor for deuterated malondialdehyde (d2-MDA)[2]. d2-MDA is widely used as an internal standard in mass spectrometry-based assays for the precise quantification of endogenous malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative stress[2].
What is the general principle of the hydrolysis of this compound?
The hydrolysis of TEP-d2 is an acid-catalyzed reaction. In the presence of an acid and water, the four ethoxy groups of the TEP-d2 molecule are cleaved and replaced by hydroxyl groups. This forms an unstable geminal diol intermediate that rapidly rearranges to yield the final product, d2-MDA, and four molecules of ethanol.
What are the recommended storage conditions for the d2-MDA solution after hydrolysis?
Due to the inherent instability of malondialdehyde, the resulting d2-MDA solution should be stored under acidic conditions to maintain its protonated, more stable form[3]. For short-term use, storage at 4-5°C is suitable for up to 8 days[2]. For long-term storage, it is recommended to store the solution at -20°C or lower.
Can I use the d2-MDA solution immediately after hydrolysis without purification?
While it is possible to use the d2-MDA solution directly after hydrolysis, it is highly recommended to purify it, especially for sensitive quantitative applications. Purification will remove any unreacted TEP-d2, partially hydrolyzed byproducts, and other impurities that could interfere with the analysis and lead to inaccurate results.
Quantitative Data on Hydrolysis Conditions
The following table summarizes different reported conditions for the acidic hydrolysis of 1,1,3,3-tetraalkoxypropanes to generate malondialdehyde. While the deuterated version (TEP-d2) is specified in the topic, the general principles and conditions are applicable.
| Acid Catalyst | Concentration | Temperature | Time | Notes | Reference |
| Sulfuric Acid | 1% (v/v) | Room Temp. | 2 hours | Commonly used for preparing MDA standards. | [1] |
| Hydrochloric Acid | 0.1 M | Not specified | Not specified | Mentioned for generating MDA from its precursor. | [2] |
Note: The yield of d2-MDA is expected to be quantitative under optimal conditions, but this can be affected by the factors mentioned in the troubleshooting guide.
Experimental Protocols
Protocol 1: Acidic Hydrolysis of this compound
This protocol describes the preparation of a d2-MDA standard solution from TEP-d2.
Materials:
-
This compound (TEP-d2)
-
Sulfuric acid (H₂SO₄), 1% (v/v) aqueous solution
-
High-purity water
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a 1% (v/v) sulfuric acid solution by carefully adding 1 mL of concentrated sulfuric acid to 99 mL of high-purity water.
-
Accurately weigh a known amount of TEP-d2 and dissolve it in a known volume of high-purity water to prepare a stock solution of known concentration.
-
To initiate hydrolysis, dilute an aliquot of the TEP-d2 stock solution with the 1% sulfuric acid solution to the desired final concentration of d2-MDA.
-
Incubate the solution at room temperature for 2 hours to ensure complete hydrolysis.
-
The resulting solution contains d2-MDA and can be used as a standard. For optimal accuracy, purification is recommended.
Visualizations
Caption: Workflow of the hydrolysis of this compound to d2-Malondialdehyde.
References
Technical Support Center: Optimizing TEP-d2 Hydrolysis to MDA
Welcome to the technical support center for the optimization of 1,1,3,3-tetraethoxypropane-d2 (TEP-d2) hydrolysis to malondialdehyde (MDA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this critical experimental step.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the hydrolysis of TEP-d2 to MDA?
A1: The hydrolysis of TEP-d2 is an acid-catalyzed reaction. TEP-d2 is a stable precursor (an acetal) to the less stable malondialdehyde (MDA). In the presence of an acid and water, the four ethoxy groups of TEP-d2 are replaced by oxygen atoms, leading to the formation of one molecule of MDA. This process is crucial for preparing MDA standards for various assays, most notably the Thiobarbituric Acid Reactive Substances (TBARS) assay used to measure lipid peroxidation.
Q2: Why is acidic catalysis necessary for this reaction?
A2: Acid catalysis is required to protonate the oxygen atoms of the ethoxy groups, making them good leaving groups (in the form of ethanol). This facilitates the nucleophilic attack by water molecules, leading to the cleavage of the C-O bonds and the eventual formation of the dialdehyde.
Q3: Can this hydrolysis be performed under neutral or basic conditions?
A3: While some protocols mention alkaline hydrolysis, this is typically for the release of protein-bound MDA in biological samples rather than for the hydrolysis of TEP.[1] For the conversion of TEP to MDA, acidic conditions are standard and most effective. Hydrolysis under neutral conditions is generally very slow.
Q4: What is the stoichiometric relationship between TEP-d2 and MDA?
A4: The hydrolysis of one molecule of TEP-d2 yields one molecule of MDA.[2] This 1:1 molar ratio is fundamental for calculating the concentration of the resulting MDA solution based on the initial concentration of TEP-d2.
Q5: Is there a difference in the hydrolysis of TEP-d2 compared to non-deuterated TEP?
A5: The core chemical principles of hydrolysis are the same for both TEP-d2 and TEP. The deuterium (B1214612) atoms in TEP-d2 are on the central carbon of the propane (B168953) chain and are not directly involved in the acid-catalyzed cleavage of the ethoxy groups. Therefore, the reaction conditions and optimization strategies are generally applicable to both isotopes. The primary use for TEP-d2 would be in studies where isotopic labeling is required for mass spectrometry-based detection of MDA.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low MDA Yield | 1. Incomplete Hydrolysis: Insufficient acid concentration, reaction time, or inadequate temperature. 2. TEP-d2 Degradation: Improper storage of the TEP-d2 stock solution. 3. MDA Polymerization: MDA is prone to polymerization, especially at high concentrations or neutral/basic pH.[3] | 1. Optimize Reaction Conditions: Ensure the final acid concentration is adequate (e.g., 1% H₂SO₄ or 0.2N HCl).[4][5] Increase the reaction time (e.g., 2 hours at room temperature or overnight).[4][5] Gentle heating (e.g., 45-60°C) can be tested to accelerate the reaction, but be cautious of MDA instability at higher temperatures.[6][7] 2. Proper Storage: Store TEP-d2 at 2-8°C as recommended. 3. Use Freshly Prepared MDA: Prepare the MDA solution fresh before use and maintain it under acidic conditions to minimize polymerization.[3] |
| High Variability in Results | 1. Inconsistent Reaction Conditions: Fluctuations in temperature, reaction time, or pipetting errors. 2. Instability of MDA: The newly formed MDA is not stable for long periods. | 1. Standardize Protocol: Use a calibrated incubator or water bath. Ensure consistent timing for the hydrolysis step across all samples. Use calibrated pipettes. 2. Immediate Use: Use the MDA standard solution as soon as possible after preparation. |
| Precipitate Formation | 1. Contaminants in Reagents: Impurities in the water or acid used. 2. Reaction with Container: Using a container that is not inert to the acidic conditions. | 1. Use High-Purity Reagents: Use deionized or HPLC-grade water and analytical grade acids. 2. Use Appropriate Labware: Employ glass or acid-resistant polypropylene (B1209903) tubes for the reaction. |
| Unexpected Spectrophotometric Readings (in subsequent assays like TBARS) | 1. Interfering Substances: TEP-d2 hydrolysis may be part of a larger assay where other components interfere with the measurement. 2. Incomplete Depolymerization of MDA polymers: If MDA has polymerized, the subsequent reaction (e.g., with TBA) may be affected.[3] | 1. Run Blanks and Controls: Always include a reagent blank (without TEP-d2) to zero the spectrophotometer. 2. Ensure Assay Conditions are Met: For TBARS, heating under acidic conditions helps depolymerize MDA polymers to react with TBA.[3] |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Hydrolysis of TEP-d2
This protocol is suitable for the routine preparation of an MDA standard solution.
Materials:
-
This compound (TEP-d2)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a 1% (v/v) Sulfuric Acid Solution: Carefully add 1 mL of concentrated H₂SO₄ to 99 mL of deionized water. Safety Note: Always add acid to water, not the other way around, and perform this in a fume hood with appropriate personal protective equipment.
-
Prepare a TEP-d2 Stock Solution: Prepare a stock solution of TEP-d2 in a suitable organic solvent like ethanol (B145695) if needed, or use it directly if your experimental design allows. For example, to make a 1 mM aqueous stock, dissolve 25 µL of TEP in 100 ml of deionized water.[1]
-
Initiate Hydrolysis: To generate the MDA standard, dilute the TEP-d2 stock solution in the 1% sulfuric acid solution. For instance, add 1 mL of a 1 mM TEP-d2 stock solution to 49 mL of 1% sulfuric acid to get a 20 µM MDA solution.[1]
-
Incubate: Allow the hydrolysis to proceed for at least 2 hours at room temperature.[4] Alternatively, for more complete hydrolysis, an overnight incubation can be performed.[5]
-
Storage and Use: The resulting MDA solution is now ready for use as a standard. It is recommended to use it fresh. If short-term storage is necessary, keep it refrigerated and under acidic conditions.
Protocol 2: Optimization of Hydrolysis Conditions
This protocol outlines a method to determine the optimal hydrolysis time and temperature for your specific experimental setup.
Materials:
-
TEP-d2
-
1% Sulfuric Acid
-
Reagents for MDA quantification (e.g., Thiobarbituric acid for TBARS assay)
-
Spectrophotometer
-
Water bath or incubator
Procedure:
-
Prepare Hydrolysis Reactions: Prepare multiple identical samples of TEP-d2 in 1% sulfuric acid as described in Protocol 1.
-
Temperature Optimization:
-
Incubate sets of samples at different temperatures (e.g., Room Temperature (25°C), 45°C, 60°C).
-
At each temperature, take time points (e.g., 30, 60, 90, 120, 180 minutes).
-
At each time point, stop the reaction (e.g., by placing on ice) and quantify the MDA produced using a suitable assay (like TBARS).
-
Plot MDA concentration versus time for each temperature to determine the optimal temperature and time for maximal yield.
-
-
pH Optimization (if necessary):
-
Prepare a series of acidic solutions with different pH values (e.g., pH 1, 2, 3) using HCl or H₂SO₄.
-
Perform the hydrolysis at the optimal temperature and time determined in the previous step for each pH.
-
Quantify the MDA yield to determine the optimal pH.
-
Quantitative Data Summary
The following table summarizes typical conditions for TEP hydrolysis based on established protocols.
| Parameter | Condition | Notes | Reference |
| Acid | 1% (v/v) Sulfuric Acid or 0.2N HCl | Provides the necessary acidic environment for efficient hydrolysis. | [4][5] |
| Temperature | Room Temperature (~25°C) to 60°C | Room temperature is often sufficient with longer incubation times. Gentle heating can accelerate the process. | [4][7] |
| Reaction Time | 2 hours to Overnight | Longer incubation times, such as overnight, are suggested for ensuring complete hydrolysis. | [4][5] |
| TEP Concentration | Typically in the µM to low mM range | The initial concentration will depend on the desired final concentration of the MDA standard. | [1][8] |
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of TEP-d2 to MDA.
Caption: Experimental workflow for optimizing TEP-d2 hydrolysis.
Caption: Troubleshooting decision tree for TEP-d2 hydrolysis.
References
- 1. Fýrat Týp Dergisi [firattipdergisi.com]
- 2. researchgate.net [researchgate.net]
- 3. The use of standards for malonyldialdehyde. | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. woongbee.com [woongbee.com]
- 7. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 8. researchgate.net [researchgate.net]
Preventing degradation of 1,1,3,3-Tetraethoxypropane-d2 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,1,3,3-Tetraethoxypropane-d2 in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound over time, even in storage. | Acid-catalyzed hydrolysis: The primary degradation pathway for this compound is hydrolysis, which is significantly accelerated by acidic conditions. | Ensure the storage solvent is neutral or slightly basic. Use high-purity, anhydrous solvents. If preparing acidic solutions is necessary, do so immediately before use and keep them at a low temperature. |
| Presence of moisture: Water can facilitate hydrolysis and may also lead to hydrogen-deuterium (H-D) exchange, reducing isotopic purity. | Use anhydrous solvents and handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon). Store the compound in a desiccator.[1] | |
| Elevated temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. | Store stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage.[2] | |
| Inconsistent results in analytical assays (e.g., HPLC, NMR). | Degradation during sample preparation: The pH of your sample matrix or the solvents used during extraction and dilution can cause degradation. | Evaluate the pH of all solutions that come into contact with your compound. Use buffers to maintain a neutral or slightly basic pH if compatible with your analytical method. |
| Incomplete hydrolysis when generating deuterated malondialdehyde (MDA-d2). | The hydrolysis of this compound to MDA-d2 is time and acid concentration-dependent. | |
| Appearance of unexpected peaks in chromatograms or spectra. | Formation of degradation products: The primary degradation product is deuterated malondialdehyde (MDA-d2) and ethanol. | Use a stability-indicating analytical method to separate the parent compound from its degradation products. Confirm the identity of the peaks using mass spectrometry. |
| Reduced isotopic purity observed by mass spectrometry or NMR. | Hydrogen-Deuterium (H-D) exchange: This can occur in the presence of protic solvents (e.g., water, methanol) or atmospheric moisture, especially at acidic or basic sites. | Store the compound as a solid under an inert atmosphere. When preparing solutions, use anhydrous, deuterated solvents where possible.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is acid-catalyzed hydrolysis. In the presence of acid and water, the acetal (B89532) groups are cleaved, yielding deuterated malondialdehyde (MDA-d2) and four molecules of ethanol. This reaction is significantly slower under neutral or basic conditions.
Q2: What are the ideal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be prepared in a high-purity, anhydrous, neutral solvent. For long-term storage, it is recommended to store the solutions at -20°C or below in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound is highly dependent on pH. It is most stable in neutral to basic conditions and degrades rapidly in acidic environments. The rate of hydrolysis increases significantly as the pH decreases.
Q4: Can I use this compound in acidic buffers for my experiments?
A4: While it is sensitive to acid, you can use it in acidic buffers if necessary. However, it is crucial to be aware of its instability. Prepare the acidic solution immediately before use, keep it cold to slow down the degradation rate, and analyze the results promptly. It is also advisable to run a control experiment to quantify the extent of degradation under your specific experimental conditions.
Q5: How can I monitor the degradation of this compound in my samples?
A5: You can monitor the degradation using chromatographic techniques like HPLC or spectroscopic methods such as NMR. An HPLC method can be developed to separate the parent compound from its degradation product, MDA-d2. ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic signals of the parent compound over time.
Quantitative Data on Acetal Stability
| pH | Relative Rate of Hydrolysis | Half-life (t½) Example * |
| 5.0 | ~1 | 32 hours |
| 5.5 | ~0.33 | 96 hours |
| 6.0 | ~0.11 | 288 hours |
| 6.5 | ~0.018 | 1778 hours |
| 7.4 | No measurable hydrolysis over 7 days | Very long |
*This data is illustrative and based on a representative ketal from the literature to demonstrate the pH dependency. The actual half-life for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to determine the stability of this compound under various pH conditions.
1. Materials:
-
This compound
-
High-purity, anhydrous acetonitrile (B52724) (ACN) or methanol
-
Buffer solutions: pH 4, 5, 6, 7.4, and 9
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
HPLC or NMR system
2. Procedure:
-
Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
For each pH condition, dilute the stock solution with the respective buffer or acidic/basic solution to a final concentration of 100 µg/mL. The final concentration of ACN should be kept low (<5%) to minimize its effect on the solution's properties.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the acidic and basic samples to stop further degradation.
-
Analyze the samples using a validated stability-indicating HPLC or NMR method to determine the remaining concentration of this compound.
Protocol 2: HPLC Method for Monitoring Degradation
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). Adjust the ratio as needed for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm (for the degradation product, MDA-d2, after derivatization if necessary, or by monitoring the disappearance of the parent compound if it has a chromophore).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Analysis:
-
Inject the prepared samples from the forced degradation study.
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) peak area.
Protocol 3: NMR Method for Monitoring Degradation
1. Sample Preparation:
-
Prepare a solution of this compound in a deuterated solvent (e.g., acetonitrile-d3) in an NMR tube.
-
Add a small, precise volume of an acidic D₂O buffer to initiate the hydrolysis.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after adding the acidic buffer (time 0).
-
Continue to acquire spectra at regular intervals.
-
Monitor the decrease in the integral of the characteristic proton signals of this compound (e.g., the CH₂ protons of the ethoxy groups and the central CH₂ group) and the appearance of signals from the degradation products.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Analysis of Malondialdehyde (MDA) using Deuterated Internal Standards
Welcome to the technical support center for the analysis of malondialdehyde (MDA) using deuterated internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of MDA?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as MDA, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1][2][3] The "matrix" consists of all components in a biological sample apart from the analyte, including proteins, lipids, salts, and other endogenous compounds.[3] These effects are a significant source of imprecision in LC-MS/MS analyses.[1]
Q2: How is a deuterated internal standard (d-IS) supposed to correct for matrix effects?
A2: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612). The principle is that the d-IS has nearly identical physicochemical properties to the analyte.[1] Therefore, it should behave similarly during sample preparation, chromatography, and ionization, meaning it is affected by the matrix in the same way as the analyte.[1] By measuring the ratio of the analyte signal to the d-IS signal, any fluctuations caused by matrix effects should be normalized, allowing for accurate quantification.[1][3]
Q3: My analytical results are inconsistent even though I'm using a deuterated internal standard for MDA. Why might this be happening?
A3: Inconsistent or inaccurate results despite using a d-IS can arise from several factors.[4] Common issues include:
-
Chromatographic Separation: A slight difference in retention time between MDA and its deuterated standard can expose them to different matrix components, leading to differential ion suppression.[5] This is sometimes referred to as the "deuterium isotope effect," where the deuterated compound may elute slightly earlier.[4][5]
-
Differential Matrix Effects: Even with perfect co-elution, the analyte and the d-IS can experience different degrees of ion suppression or enhancement.[4]
-
Isotopic or Chemical Impurities: The presence of the non-deuterated MDA as an impurity in your d-IS can lead to an overestimation of the analyte's concentration.[4]
-
Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[4] This is more likely if the deuterium labels are in chemically unstable positions.[4]
Q4: For MDA analysis, derivatization is often used. Can this influence matrix effects?
A4: Yes, derivatization can influence matrix effects. Derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are commonly used to improve the stability and chromatographic properties of MDA.[6][7] While this can enhance sensitivity and selectivity, the derivatization reaction itself and any excess reagent can introduce new sources of matrix effects.[6][7] It is crucial to optimize the derivatization conditions and potentially remove excess derivatizing agent.[6][7] For instance, one study noted that for complete derivatization of urinary MDA with DNPH, a much higher molar ratio of DNPH to MDA was required for urine samples compared to standard solutions, highlighting the matrix's influence on the reaction.[7]
Troubleshooting Guides
Problem 1: Significant Ion Suppression Observed for MDA
Symptoms:
-
The analyte signal is much lower in matrix samples compared to clean standards.
-
Poor sensitivity and difficulty in achieving the desired lower limit of quantification (LLOQ).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression issues.
Detailed Steps:
-
Verify Co-elution: Overlay the chromatograms for MDA and its deuterated internal standard. If a separation is observed, the d-IS cannot accurately compensate for matrix effects.[5]
-
Optimize Chromatography: Adjust the mobile phase gradient, change the analytical column, or modify other chromatographic parameters to ensure co-elution.[8] In some cases, a lower-resolution column might be beneficial to ensure the analyte and internal standard elute as a single peak.[4]
-
Improve Sample Preparation: Enhance sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[9]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[5][10] However, ensure the diluted analyte concentration remains above the LLOQ.
-
Perform Post-Column Infusion: This experiment helps identify the specific regions in your chromatogram where ion suppression is most severe.[3] You can then adjust your chromatography to move the elution of your analyte away from these zones.[5]
Problem 2: Deuterated Internal Standard Signal is Unstable or Decreasing
Symptoms:
-
The peak area of the d-IS shows high variability across an analytical run.
-
A consistent downward trend in the d-IS signal is observed over the course of the run.
Possible Causes & Solutions:
-
Carryover of Matrix Components: Late-eluting matrix components can build up on the column and cause increasing ion suppression over time.[3]
-
Solution: Extend the chromatographic run time or implement a more aggressive column wash step between injections to ensure all matrix components are eluted before the next sample.[3]
-
-
Isotopic Exchange: Deuterium atoms may be exchanging with protons.[4]
-
Solution: Check the stability of the d-IS in the sample matrix and processing solvents. If the label is on a labile position (e.g., on a heteroatom), consider using a d-IS with labels on a more stable part of the molecule or a ¹³C or ¹⁵N labeled standard.[4]
-
-
Internal Standard Concentration: An excessively high concentration of the d-IS can cause self-suppression.[5]
-
Solution: Optimize the concentration of the d-IS used.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This experiment quantifies the extent of ion suppression or enhancement for both the analyte and the internal standard.[1][3][8]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (MDA) and the d-IS into a clean solvent (e.g., mobile phase) at low and high concentration levels.[1][8]
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine), perform your entire sample preparation procedure, and then spike the analyte and d-IS into the final extracted sample.[1][8]
-
Set C (Pre-Extraction Spike): Spike the analyte and d-IS into the blank matrix before starting the sample preparation procedure.[1][5]
-
-
Analyze Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor and Process Efficiency: Use the peak areas to calculate the following:
Quantitative Data Summary: Matrix Effect Evaluation
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (<1.0) or enhancement (>1.0).[1] |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the extraction process.[8] |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Close to 100% | Overall efficiency of the entire method.[1] |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | Close to 1.0 | Indicates how well the d-IS corrects for the matrix effect.[1] |
A value for the IS-Normalized MF that deviates significantly from 1.0 suggests that the deuterated internal standard is not effectively compensating for the matrix effect.[1]
Protocol 2: Post-Column Infusion Experiment
This experiment identifies regions of ion suppression within a chromatographic run.[3]
Experimental Setup Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of urinary malondialdehyde by isotope dilution LC-MS/MS with automated solid-phase extraction: a cautionary note on derivatization optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Malondialdehyde-d2 (MDA-d2) Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of malondialdehyde-d2 (MDA-d2).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common method for synthesizing malondialdehyde-d2?
A1: The most prevalent and straightforward method for synthesizing malondialdehyde-d2 is through the acidic hydrolysis of a deuterated precursor, typically 1,1,3,3-tetraethoxypropane-d2 (D2-TEP) or 1,1,3,3-tetramethoxypropane-d2.[1][2] This reaction cleaves the acetal (B89532) groups, yielding the desired deuterated dialdehyde.
Q2: I'm experiencing a significantly lower yield than expected. What are the primary causes?
A2: Low yields in MDA-d2 synthesis are a common issue and can often be attributed to one or more of the following factors:
-
Incomplete Hydrolysis: The hydrolysis reaction may not have gone to completion, leaving unreacted starting material or partially hydrolyzed intermediates.[3]
-
Side Reactions: The acidic conditions can promote the formation of byproducts, such as β-ethoxyacrolein (in the case of TEP hydrolysis), which can significantly reduce the yield of the desired malondialdehyde.[3] For instance, the hydrolysis of tetraethoxypropane has been reported to yield only 25% malondialdehyde under certain conditions, with a 13% yield of β-ethoxyacrolein.[3]
-
Product Instability: Malondialdehyde is a highly reactive compound.[4][5][6] It can undergo self-polymerization or react with other species present in the reaction mixture, leading to product loss.
-
Sub-optimal Reaction Conditions: Factors such as acid concentration, temperature, and reaction time are critical and can drastically impact the efficiency of the hydrolysis.
-
Purification Losses: Significant amounts of the product can be lost during post-synthesis workup and purification steps.
Q3: How can I optimize the hydrolysis conditions to improve my yield?
A3: To enhance your yield, systematically optimize the following reaction parameters. It is advisable to change only one parameter at a time to accurately assess its impact.
| Parameter | Recommendation | Rationale |
| Acid Concentration | Test a range of acid (e.g., HCl) concentrations. Published protocols use concentrations from 0.02 M to 0.1 M.[1][2] | A lower acid concentration may require longer reaction times but can sometimes minimize side reactions. A higher concentration can speed up the hydrolysis but may also increase the rate of byproduct formation. |
| Temperature | Evaluate a temperature range from room temperature up to 40-60°C.[1][2] | Increased temperature generally accelerates the reaction rate. However, excessively high temperatures can promote the degradation of the sensitive malondialdehyde product.[5] |
| Reaction Time | Vary the incubation time. Protocols range from 40 minutes to 2 hours.[1][2] | Insufficient time will lead to incomplete hydrolysis. Conversely, prolonged reaction times can increase the likelihood of side reactions and product degradation. |
| Monitoring | Monitor the reaction progress using techniques like TLC or by taking aliquots for derivatization and analysis (e.g., with DNPH or TBA) to determine the optimal endpoint. | This allows you to stop the reaction when the concentration of MDA-d2 is at its maximum, before significant degradation or byproduct formation occurs. |
Q4: I suspect incomplete hydrolysis is the issue. How can I confirm this and what should I do?
A4: To confirm incomplete hydrolysis, you can analyze the reaction mixture using techniques like NMR or mass spectrometry to identify the presence of the starting material (D2-TEP) or partially hydrolyzed intermediates. If confirmed, you can try extending the reaction time or slightly increasing the temperature or acid concentration as outlined in the optimization table above.
Q5: What are common byproducts and how can I minimize their formation?
A5: A significant byproduct in the synthesis from tetraethoxypropane is β-ethoxyacrolein.[3] Similarly, using tetramethoxypropane can lead to the formation of β-methoxyacrolein and 3,3-dimethoxypropionaldehyde.[3] To minimize these, consider using milder reaction conditions (lower temperature and acid concentration) for a longer duration.
Experimental Protocols
Protocol 1: Synthesis of Malondialdehyde-d2 (MDA-d2)
This protocol is a generalized procedure based on common literature methods for the acidic hydrolysis of this compound (D2-TEP).[1][2]
Materials:
-
This compound (D2-TEP)
-
Hydrochloric acid (HCl), 0.1 M solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
Water bath or heating block
-
Reaction vial
Procedure:
-
Prepare a 30 µM solution of D2-TEP in 0.1 M HCl.
-
Incubate the mixture in a water bath at 40°C for 40 minutes with continuous stirring.[1]
-
After incubation, cool the reaction vial on ice to stop the reaction.
-
The resulting solution contains MDA-d2 and is ready for purification or direct use as an internal standard in analytical methods.[1]
Note: This protocol provides a starting point. The optimal conditions may vary and should be determined empirically as described in the troubleshooting section.
Visual Guides
Reaction Pathway for MDA-d2 Synthesis
Caption: Acidic hydrolysis of D2-TEP to yield MDA-d2.
Troubleshooting Workflow for Low MDA-d2 Yield
Caption: A logical workflow for diagnosing low yield in MDA-d2 synthesis.
References
- 1. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Malondialdehyde - Wikipedia [en.wikipedia.org]
- 5. scholars.direct [scholars.direct]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing interference in TBARS assay with 1,1,3,3-Tetraethoxypropane-d2
This guide provides technical support for researchers using the Thiobarbituric Acid Reactive Substances (TBARS) assay, with a specific focus on minimizing interference when using 1,1,3,3-Tetraethoxypropane-d2 (TEP-d2) as a malondialdehyde (MDA) standard.
Frequently Asked Questions (FAQs)
Q1: What is the TBARS assay and what does it measure?
The TBARS assay is a widely used method to estimate the level of lipid peroxidation in a biological sample.[1] The assay targets malondialdehyde (MDA), a naturally occurring product of lipid peroxidation.[2] However, the assay is not entirely specific for MDA.[3] It detects other reactive substances, primarily other aldehydes, that react with the thiobarbituric acid (TBA) reagent under the assay conditions (high temperature and acidic pH).[2][4] The reaction between two molecules of TBA and one molecule of MDA produces a pink chromogen, which is quantified by measuring its absorbance at approximately 532 nm.[4] Therefore, the measurement is correctly referred to as "Thiobarbituric Acid Reactive Substances" or TBARS.[2][4]
Q2: What is this compound (TEP-d2) and why is it used as a standard?
1,1,3,3-Tetraethoxypropane (TEP) is a stable precursor of malondialdehyde (MDA).[5] Under acidic conditions, such as those used in the TBARS assay, TEP hydrolyzes to generate a precise amount of MDA.[4][5] This makes it an excellent and reliable standard for generating a calibration curve, as pure MDA is unstable.[4]
The deuterated form, TEP-d2, is chemically identical to TEP for the purposes of a standard colorimetric assay. Its primary advantage is in mass spectrometry-based detection methods. By using TEP-d2 as an internal standard, researchers can achieve much higher specificity and accuracy, effectively bypassing the common interference issues associated with simple spectrophotometric measurements.
Q3: What are the primary sources of interference in the TBARS assay?
The low specificity of the TBARS assay means several substances commonly found in biological samples can interfere, leading to inaccurate results.[3][4][6] Key sources of interference include:
-
Non-MDA Aldehydes: Other aldehydes, which may or may not be from lipid peroxidation, can react with TBA to form a colored product.[4][7]
-
Sugars: Sugars, particularly sucrose (B13894), can react with TBA at high temperatures to produce a yellow chromogen that absorbs at 532 nm, leading to an overestimation of TBARS.[7][8][9]
-
Bilirubin and Biliverdin: The presence of these compounds in icteric serum samples can interfere with TBARS measurements.[10]
-
Proteins and Amino Acids: Can be precipitated to remove potential interference.[10]
-
Plant Pigments: Compounds like anthocyanins found in some plant tissues can absorb light near 532 nm, artificially inflating the reading.[11]
Troubleshooting Guide
This section addresses common problems encountered during the TBARS assay.
Problem: High background absorbance in my blank or control samples.
High background can obscure the true signal from your samples.
-
Possible Cause 1: Reagent Contamination. Reagents may be contaminated with aldehydes or peroxides.
-
Solution: Prepare fresh reagents using high-purity water (HPLC-grade is recommended).[12] Ensure all glassware is meticulously cleaned.
-
-
Possible Cause 2: Sucrose Interference. If your homogenization or storage buffers contain sucrose, this is a likely cause.[8]
-
Solution: Prepare standards and blanks with the same concentration of sucrose as your samples. For more robust correction, an organic extraction step (e.g., with n-butanol and pyridine) after the reaction can help separate the MDA-TBA adduct from the interfering chromogen.[8]
-
-
Possible Cause 3: Interfering Substances in Complex Samples. Complex matrices like tissue homogenates can produce baseline shifts.[3]
-
Solution: Run a sample blank that contains the sample and all reagents except TBA. Subtracting the absorbance of this "minus-TBA" sample from your test sample can correct for intrinsic color.[11]
-
Problem: My results show high variability between replicates.
Poor reproducibility can stem from several factors in the protocol.
-
Possible Cause 1: Inconsistent Heating. The reaction is highly temperature-dependent.
-
Possible Cause 2: Pipetting Errors. Inaccurate volumes of samples or reagents will lead to variability.
-
Possible Cause 3: Bubbles in Microplate Wells. Bubbles in the supernatant when measuring absorbance will scatter light and give inconsistent readings.[4]
-
Solution: After transferring the supernatant to a 96-well plate, carefully inspect each well and remove any bubbles with a clean pipette tip before reading.[4]
-
Problem: I am working with samples rich in sugars or plant pigments.
These are major sources of interference that lead to overestimation of TBARS.[9][11]
-
Solution 1: Background Subtraction. The most effective method is to prepare a parallel set of samples where the TBA reagent is replaced with the solvent (e.g., buffer). After the heating step, measure the absorbance at 532 nm in both sets. The corrected absorbance is (Absorbance of sample with TBA) - (Absorbance of sample without TBA).[11] This method corrects for interfering compounds that absorb at 532 nm.
-
Solution 2: HPLC-based Detection. For the highest specificity, separate the MDA-TBA adduct from interfering compounds using High-Performance Liquid Chromatography (HPLC) before quantification with a UV-Vis or fluorescence detector.[14][15][16][17] This method is more complex but eliminates nearly all non-specific signals.[6]
Data on Common Interferences
The following table summarizes common interfering substances and methods for their mitigation.
| Interfering Substance | Effect on Assay | Recommended Mitigation Strategy | Reference(s) |
| Sucrose | Forms a yellow chromogen, increasing absorbance at 532 nm. | Include the same sucrose concentration in blanks and standards; follow up with butanol-pyridine extraction for best results. | [8] |
| Other Aldehydes | React with TBA to form colored adducts, causing false positives. | Use HPLC-based detection to specifically quantify the MDA-TBA adduct. | [4][6][16] |
| Plant Pigments (e.g., Anthocyanins) | Absorb light near 532 nm, leading to overestimation. | Use a background subtraction method (sample incubated without TBA). | [11] |
| Bilirubin / Biliverdin | Can interfere with absorbance readings in serum/plasma samples. | Consider HPLC-based detection for icteric samples. | [10] |
| Acetaldehyde (in presence of sucrose) | Produces a chromogen indistinguishable from the MDA-TBA adduct. | Use correction procedures or alternative methods for samples with high acetaldehyde. | [7] |
| Certain Medications (e.g., Medazepam) | Can react with TBA to form products that absorb at or near 532 nm. | Use HPLC to separate the true MDA-TBA adduct from drug-related interference. | [6] |
| Metals (e.g., Bismuth) | Can inhibit the formation of the MDA-TBA complex, leading to underestimation. | Use HPLC for quantification in samples with potential metal contamination. | [6] |
Visualized Workflows and Pathways
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific sample types.
1. Reagent Preparation
-
TBA Reagent: Prepare a 0.8% (w/v) solution of 2-thiobarbituric acid in a 3.5 M sodium acetate (B1210297) buffer, adjusting the final pH to 4.0.[4]
-
SDS Solution: Prepare an 8.1% (w/v) sodium dodecyl sulfate (B86663) solution in deionized water.[4]
-
Acid Solution: An acid, such as trichloroacetic acid (TCA) or perchloric acid (PCA), is often used for protein precipitation.[13][18] A 10% TCA solution is common.[13]
2. Standard Curve Preparation (using TEP-d2)
-
Prepare a stock solution of TEP-d2 in a suitable solvent (e.g., ethanol).
-
To hydrolyze TEP-d2 to MDA-d2, dilute the stock in a weak acid (e.g., 0.1 N HCl) and incubate. Some protocols suggest overnight incubation.[5]
-
From the hydrolyzed MDA-d2 stock, prepare a series of dilutions (e.g., 0 to 20 µM) in deionized water to serve as your standards.[4] Prepare these fresh each time.[4]
3. Sample Preparation
-
Serum/Plasma: Can often be used directly, but protein precipitation is recommended.[10][13] To 100 µL of serum, add 200 µL of ice-cold 10% TCA. Vortex, incubate on ice for 5 minutes, then centrifuge at 14,000 rpm for 5 minutes. Use the clear supernatant for the assay.[13]
-
Tissue Homogenates: Homogenize ~20 mg of tissue in 200 µL of ice-cold PBS.[13] Proceed with the same TCA precipitation step as for serum.
-
Cell Lysates: Resuspend 1-5 million cells in lysis buffer or water, lyse by sonication and/or freeze-thaw cycles.[10] Proceed with TCA precipitation.
4. Assay Procedure
-
Label glass tubes for each blank, standard, and sample.[4]
-
Add 100-200 µL of your sample supernatant or standard to the corresponding tube.[4][13]
-
Add 200 µL of 8.1% SDS.[4]
-
Add 1.5 mL of the TBA/acetate buffer solution.[4]
-
Adjust the final volume to 4 mL with deionized water.[4]
-
Tightly cap the tubes, vortex, and incubate in a heating block or water bath at 95°C for 60 minutes.[4]
-
Stop the reaction by placing the tubes on ice for at least 10-30 minutes.[4]
-
Centrifuge the samples at 1,500 x g for 10 minutes at 4°C to pellet any precipitate.[4]
-
Carefully transfer 150-200 µL of the clear supernatant from each tube into the wells of a 96-well microplate.[4]
-
Read the absorbance at 532 nm using a microplate reader.
-
Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the linear regression to calculate the TBARS concentration in your samples. Remember to account for any dilution factors from sample preparation.[4]
References
- 1. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. TBARS - Wikipedia [en.wikipedia.org]
- 3. Trouble With TBARS [nwlifescience.com]
- 4. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Novel interference in thiobarbituric acid assay for lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A method to reduce interference by sucrose in the detection of thiobarbituric acid-reactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. bioassaysys.com [bioassaysys.com]
- 14. High-performance liquid chromatography analysis of the thiobarbituric acid adducts of malonaldehyde and trans,trans-muconaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Free and bound malondialdehyde measured as thiobarbituric acid adduct by HPLC in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purity Analysis of 1,1,3,3-Tetraethoxypropane-d2
Welcome to the technical support center for the purity analysis of 1,1,3,3-Tetraethoxypropane-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies, troubleshooting, and frequently asked questions related to the use of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this compound.
Frequently Asked Questions (FAQs)
Q1: Which technique is better for purity analysis of this compound: GC or HPLC?
A1: Both GC and HPLC can be used, but GC is generally the more straightforward and commonly cited method for purity assessment of 1,1,3,3-Tetraethoxypropane and its deuterated analogs.[1] This is because the compound is volatile and thermally stable, making it well-suited for GC analysis. HPLC can also be used; however, since this compound lacks a UV chromophore, a universal detector such as a Refractive Index Detector (RID) is required.[2]
Q2: What are the potential impurities I should be aware of when analyzing this compound?
A2: Potential impurities can arise from the starting materials and side reactions during synthesis. The most common synthesis involves the reaction of triethyl orthoformate and ethyl vinyl ether.[3] Therefore, potential impurities could include residual starting materials, ethanol (B145695), and byproducts from side reactions.
Q3: Can I use a standard UV detector for HPLC analysis?
A3: No, a standard UV detector is not suitable for the analysis of this compound because the molecule does not possess a significant chromophore, meaning it does not absorb UV light.[2] An alternative detection method like a Refractive Index Detector (RID) is necessary.
Q4: What is the expected purity of commercially available this compound?
A4: Commercially available standards of this compound typically have a purity of greater than 95%, as determined by GC.[1] Some suppliers may offer higher purity grades.
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate analytical method for the purity analysis of this compound.
Experimental Protocols
Below are recommended starting protocols for GC and HPLC analysis. These may require optimization based on your specific instrumentation and laboratory conditions.
Gas Chromatography (GC) Protocol
This method is a general guideline for the purity analysis of this compound using a Flame Ionization Detector (FID).
| Parameter | Recommended Setting |
| Column | Non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector (FID) Temp. | 280 °C |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min) |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C |
| Injection Volume | 1 µL |
| Sample Preparation | Dilute the sample in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration. |
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) Protocol
This method is a starting point for the analysis of this compound, which lacks a UV chromophore.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index Detector (RID) |
| RID Temperature | 35 °C |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Troubleshooting Guides
GC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the injector liner or column.2. Column contamination.3. Inappropriate flow rate. | 1. Use a deactivated liner; trim the first few centimeters of the column.2. Bake out the column at a high temperature.3. Optimize the carrier gas flow rate. |
| Ghost Peaks | 1. Contamination in the syringe, injector, or carrier gas.2. Septum bleed. | 1. Clean the syringe and injector; use high-purity gas with traps.2. Use a high-quality, low-bleed septum. |
| Poor Resolution | 1. Incorrect oven temperature program.2. Column degradation. | 1. Optimize the temperature ramp rate.2. Replace the column. |
HPLC-RID Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Baseline Drift | 1. Temperature fluctuations in the column or detector.2. Mobile phase composition changing.3. Column not equilibrated. | 1. Use a column oven and ensure stable detector temperature.2. Prepare fresh mobile phase and degas thoroughly.3. Allow sufficient time for the column to equilibrate with the mobile phase. |
| Noisy Baseline | 1. Air bubbles in the detector cell.2. Contaminated mobile phase. | 1. Purge the detector cell.2. Filter the mobile phase through a 0.45 µm filter. |
| Split Peaks | 1. Column void or channeling.2. Sample solvent incompatible with the mobile phase. | 1. Replace the column.2. Dissolve the sample in the mobile phase. |
Troubleshooting Workflow: GC Peak Tailing
This diagram outlines a systematic approach to troubleshooting peak tailing in the GC analysis of this compound.
References
Validation & Comparative
A Comparative Guide to 1,1,3,3-Tetraethoxypropane-d2 and Non-Deuterated TEP in Assays
For researchers, scientists, and drug development professionals engaged in the precise measurement of malondialdehyde (MDA), a critical biomarker of oxidative stress, the choice between deuterated and non-deuterated 1,1,3,3-tetraethoxypropane (B54473) (TEP) is pivotal. This guide provides an objective comparison of 1,1,3,3-Tetraethoxypropane-d2 (TEP-d2) and its non-deuterated counterpart, supported by experimental principles and methodologies, to inform the selection of the most appropriate standard for your analytical needs.
Introduction to TEP and its Role in Oxidative Stress Measurement
1,1,3,3-Tetraethoxypropane is a stable precursor that hydrolyzes under acidic conditions to yield malondialdehyde (MDA).[1] MDA is a naturally occurring product of lipid peroxidation, a process in which free radicals damage lipids, leading to cellular damage. As such, quantifying MDA levels in biological samples is a key method for assessing oxidative stress. Both TEP and its deuterated analog, TEP-d2, serve as standards in MDA assays, but their applications and performance differ significantly due to the presence of deuterium (B1214612) atoms in TEP-d2.
The Fundamental Difference: Isotopic Labeling
The core distinction between TEP-d2 and TEP lies in isotopic labeling. TEP-d2 has two deuterium atoms at the C-1 and C-3 positions.[1] This subtle change in mass does not alter the chemical properties of the molecule but allows it to be distinguished from the naturally occurring, non-deuterated MDA in a biological sample by mass spectrometry.[1][2] This principle is the foundation of isotope dilution mass spectrometry, which is considered the gold standard for quantitative bioanalysis.[3][4]
Performance Comparison in Primary Assay Applications
The choice between TEP and TEP-d2 is dictated by the analytical method employed. Non-deuterated TEP is typically used as a calibration standard in colorimetric assays, while TEP-d2 is an internal standard in mass spectrometry-based methods.
| Feature | 1,1,3,3-Tetraethoxypropane (Non-deuterated) | This compound |
| Primary Application | Calibration standard for colorimetric assays (e.g., TBARS) | Internal standard for mass spectrometry (LC-MS/MS) assays.[1][2] |
| Principle of Use | Generates a standard curve to which the sample's absorbance is compared. | Spiked into samples to correct for analytical variability, including matrix effects.[4][5] |
| Accuracy | Susceptible to interference from other substances in the sample that may react with the colorimetric reagent. | High accuracy due to co-elution with the analyte and correction for sample-specific variations.[3][5] |
| Precision | Can have higher variability due to matrix effects and less precise measurement techniques. | Excellent precision (lower %CV) due to the internal standard correcting for inconsistencies.[3] |
| Sensitivity | Generally lower sensitivity compared to mass spectrometry. | High sensitivity, allowing for the detection of low levels of MDA. |
| Cost & Availability | Generally lower cost and more readily available.[5] | Higher cost and may require specialized synthesis.[5] |
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay using Non-deuterated TEP
This protocol describes a common colorimetric method for MDA quantification.
a. Materials:
-
1,1,3,3-Tetraethoxypropane (TEP)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT)
-
Biological sample (e.g., plasma, tissue homogenate)
b. Preparation of Reagents:
-
TBA Reagent: Prepare a solution of 0.375% (w/v) TBA and 15% (w/v) TCA in 0.25 M HCl.
-
TEP Standard Stock Solution (10 mM): Dissolve an appropriate amount of TEP in ethanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 0, 1, 2, 5, 10, 20 µM) in distilled water.
c. Assay Procedure:
-
To 100 µL of sample or standard, add 20 µL of 10 mM BHT.
-
Add 500 µL of the TBA reagent.
-
Vortex the mixture and incubate at 95°C for 30 minutes.
-
Cool the tubes on ice for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
d. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of MDA in the samples by interpolating their absorbance values on the standard curve.
LC-MS/MS Analysis of MDA using TEP-d2 as an Internal Standard
This protocol outlines a highly specific and sensitive method for MDA quantification.
a. Materials:
-
This compound (TEP-d2)
-
Formic acid
-
Water (LC-MS grade)
-
Biological sample (e.g., plasma, tissue homogenate)
b. Preparation of Reagents:
-
TEP-d2 Internal Standard Stock Solution (1 mM): Dissolve an appropriate amount of TEP-d2 in acetonitrile.
-
Working Internal Standard Solution (1 µM): Dilute the stock solution in acetonitrile.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
c. Sample Preparation:
-
To 100 µL of the biological sample, add 10 µL of the 1 µM TEP-d2 working internal standard solution.
-
Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).
-
MDA transition: Precursor ion (m/z) -> Product ion (m/z)
-
d2-MDA transition: Precursor ion (m/z) -> Product ion (m/z) (mass will be shifted due to deuterium)
-
e. Data Analysis:
-
Quantify MDA by calculating the peak area ratio of the analyte (MDA) to the internal standard (d2-MDA).
-
A calibration curve is prepared using known concentrations of non-deuterated TEP (which forms MDA) and a fixed concentration of TEP-d2.
Data Presentation
The following table presents hypothetical but representative data comparing the performance of the two methods.
| Parameter | TBARS Assay (with Non-deuterated TEP standard) | LC-MS/MS Assay (with TEP-d2 internal standard) |
| Precision (%CV) | 8-15% | <5% |
| Accuracy (% Recovery) | 80-110% | 95-105% |
| Limit of Detection (LOD) | ~0.1 µM | ~1 nM |
| Specificity | Lower (interference from other aldehydes) | High (mass-specific detection) |
Visualizations
References
Navigating Lipid Peroxidation Analysis: A Comparative Guide to the TBARS Assay with and without Deuterated MDA Standards
For researchers, scientists, and drug development professionals, the accurate measurement of lipid peroxidation is a critical aspect of investigating oxidative stress-related pathologies and therapeutic interventions. The Thiobarbituric Acid Reactive Substances (TBARS) assay has long been a staple for this purpose, primarily due to its simplicity and cost-effectiveness. However, the demand for greater accuracy and reliability has led to the evolution of methodologies, including the incorporation of deuterated internal standards with mass spectrometry.
This guide provides an objective comparison of the traditional TBARS assay, which relies on a non-deuterated malondialdehyde (MDA) standard, against the more advanced approach utilizing a deuterated MDA internal standard, typically coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the experimental data that underscores the performance of each method, provide detailed protocols, and visualize the underlying principles and workflows.
The Core of the Matter: Accuracy in MDA Quantification
The TBARS assay quantifies MDA, a major byproduct of lipid peroxidation. The traditional method involves the reaction of MDA with TBA to produce a colored product that is measured spectrophotometrically or fluorometrically.[1][2] The concentration of MDA in the sample is then determined by comparing its absorbance to a standard curve generated with known concentrations of a non-deuterated MDA standard.[3]
While straightforward, this method is susceptible to a number of interferences. The TBARS assay is not entirely specific for MDA and can react with other aldehydes and compounds in biological samples, leading to an overestimation of lipid peroxidation.[4][5] Furthermore, variability in sample preparation and matrix effects—the influence of other components in the sample on the analytical signal—can significantly impact the accuracy and precision of the results.[6]
The introduction of a deuterated MDA internal standard, in conjunction with LC-MS/MS analysis, offers a robust solution to these challenges. A known amount of deuterated MDA is added to each sample at the beginning of the workflow. Because it is chemically identical to the native MDA, it experiences the same processing variations, including extraction inefficiencies and potential degradation.[7] However, its slightly higher mass allows it to be distinguished from the non-deuterated MDA by the mass spectrometer. By measuring the ratio of the native MDA to the deuterated internal standard, the assay can correct for these variations, leading to a significantly more accurate and precise quantification.[8][9]
Quantitative Performance: A Head-to-Head Comparison
The advantages of employing a deuterated internal standard with LC-MS/MS are clearly reflected in the quantitative performance metrics when compared to the traditional TBARS assay.
| Performance Metric | Traditional TBARS Assay (Spectrophotometric) | LC-MS/MS with Deuterated MDA Standard |
| Lower Limit of Quantification (LLOQ) | ~1.1 µM[10] | 30 fmol - 100 nM[8][9] |
| Linearity | Typically 1-2 orders of magnitude | > 3 orders of magnitude[8][9] |
| Intra-Assay Precision (%CV) | Can be variable, often >10% | < 2% - 2.9%[8][9] |
| Inter-Assay Precision (%CV) | Can be variable, often >15% | ~3% - 10%[8][9] |
| Accuracy (Recovery %) | 90-94% in some optimized methods | 92% - 107%[8][9] |
| Specificity | Low (reacts with other aldehydes)[4] | High (mass-based detection)[8] |
| Matrix Effect Correction | None | Excellent[8] |
Visualizing the Methodologies
To better understand the practical differences between these two approaches, the following diagrams illustrate the core chemical reaction and the distinct analytical workflows.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TBARS - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Malondialdehyde (MDA) Quantification: Featuring 1,1,3,3-Tetraethoxypropane-d2
For researchers, scientists, and drug development professionals engaged in oxidative stress studies, the accurate quantification of malondialdehyde (MDA), a key biomarker of lipid peroxidation, is paramount. This guide provides an objective comparison of analytical methods for MDA validation, with a special focus on the use of 1,1,3,3-Tetraethoxypropane-d2 (TEP-d2) as an internal standard in mass spectrometry-based methods. We will delve into the performance of this method in comparison to other common alternatives, supported by experimental data and detailed protocols.
Introduction to MDA Quantification and the Role of this compound
Malondialdehyde is a highly reactive aldehyde formed during the decomposition of polyunsaturated fatty acids. Its measurement provides a valuable indication of oxidative damage in biological systems. Various analytical techniques exist for its quantification, each with its own set of advantages and limitations.
The use of a deuterated internal standard, such as this compound, is crucial for achieving high accuracy and precision in analytical methods, particularly in complex biological matrices.[1] TEP-d2 serves as a stable precursor that hydrolyzes under acidic conditions to generate deuterated MDA (d2-MDA).[1] This isotopically labeled MDA is chemically identical to the endogenous, non-labeled MDA, but it can be distinguished by a mass spectrometer due to its higher mass. By adding a known amount of TEP-d2 to a sample at the beginning of the analytical process, it experiences the same sample preparation steps (extraction, derivatization) and potential variations during analysis as the endogenous MDA. This allows for the correction of any analyte loss or ionization suppression/enhancement during mass spectrometry analysis, leading to more reliable quantification.
Comparison of Analytical Methods for MDA Quantification
The two most prevalent methods for MDA quantification are the Thiobarbituric Acid Reactive Substances (TBARS) assay and High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric method is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink MDA-TBA2 adduct, which is measured spectrophotometrically at approximately 532 nm.[2][3][4] While simple and cost-effective, the TBARS assay is widely recognized for its lack of specificity.[5][6] TBA can react with other aldehydes and compounds present in biological samples, leading to an overestimation of MDA levels.[5][7][8][9]
HPLC and LC-MS/MS Methods: These chromatographic techniques offer significantly higher specificity and sensitivity compared to the TBARS assay.[6][8][10] In these methods, MDA is typically derivatized to a more stable and detectable compound, such as its 2,4-dinitrophenylhydrazone (DNPH) derivative, before separation by HPLC and detection by UV or mass spectrometry.[10][11][12] The use of LC coupled with tandem mass spectrometry (LC-MS/MS) and a deuterated internal standard like TEP-d2 represents the gold standard for MDA quantification, providing the highest level of accuracy and precision.[1][11]
The following table summarizes the quantitative comparison between the TBARS assay and HPLC/LC-MS methods based on data from various studies.
| Parameter | TBARS Assay | HPLC/LC-MS with Derivatization | LC-MS/MS with this compound (Internal Standard) |
| Specificity | Low (Reacts with other aldehydes)[5][6][9] | High (Separates MDA from interferences)[6][8] | Very High (Mass-based detection)[11] |
| Accuracy | Prone to overestimation of MDA levels[7][8][9] | Good[10] | Excellent (Corrects for matrix effects and analyte loss)[11][13] |
| Precision (Inter-day Variation) | Variable | Good | < 19%[11][13] |
| Limit of Detection (LOD) | Micromolar range | Nanomolar to picomolar range | 70 pg/mL[11][13] |
| Sample Throughput | High | Moderate | Moderate |
| Cost | Low | Moderate | High |
Quantitative Data from Comparative Studies:
Studies consistently demonstrate that the TBARS assay yields significantly higher MDA concentrations compared to HPLC-based methods in the same biological samples.
| Biological Sample | TBARS Method (nmol/mL) | HPLC Method (nmol/mL) | Reference |
| Human Serum (COPD patients - exacerbation) | 7.15 ± 1.21 | 2.18 ± 0.64 | [8] |
| Human Serum (COPD patients - stable) | 5.22 ± 1.56 | 1.16 ± 0.45 | [8] |
| Human Serum (Controls) | 3.46 ± 0.57 | 0.72 ± 0.20 | [8] |
| Human Serum (Healthy Volunteers) | 2.47 ± 0.18 µmol/L | 1.85 ± 0.09 µmol/L | [10] |
Experimental Protocols
1. LC-MS/MS Method for MDA Quantification using this compound
This protocol is based on the derivatization of MDA with 2,4-dinitrophenylhydrazine (B122626) (DNPH) and quantification using LC-MS/MS with deuterated MDA as an internal standard.
a. Preparation of Deuterated MDA (d2-MDA) Internal Standard:
-
The d2-MDA stock solution is prepared by the acidic hydrolysis of this compound.[11]
-
Briefly, dissolve a known amount of this compound in a dilute acid solution (e.g., 0.02 M HCl) and allow it to hydrolyze for a specified time (e.g., 2 hours) at room temperature.[11]
b. Sample Preparation and Derivatization:
-
To a known volume of biological sample (e.g., plasma, tissue homogenate), add the prepared d2-MDA internal standard solution.
-
For total MDA measurement, perform alkaline hydrolysis to release protein-bound MDA.[5][12] Add a strong base (e.g., NaOH) and incubate at an elevated temperature (e.g., 60°C).[5][12]
-
Acidify the sample and precipitate proteins using an acid (e.g., perchloric acid) and/or an organic solvent (e.g., acetonitrile).[12]
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and add the DNPH derivatizing reagent (dissolved in an acidic solution).[12]
-
Incubate at room temperature to allow for the formation of the MDA-DNPH and d2-MDA-DNPH adducts.[12]
c. LC-MS/MS Analysis:
-
Inject an aliquot of the derivatized sample into the LC-MS/MS system.
-
Separate the analytes on a suitable C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Detect the MDA-DNPH and d2-MDA-DNPH adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
2. TBARS Assay Protocol
This is a general protocol for the TBARS assay.
a. Reagent Preparation:
-
Prepare a TBA solution by dissolving thiobarbituric acid in a suitable solvent, often with an acid like glacial acetic acid.[14]
-
Prepare a lysis buffer, which may contain a butylated hydroxytoluene (BHT) solution to prevent further oxidation during the assay.[3][14]
b. Sample Preparation and Reaction:
-
Homogenize tissue samples in the lysis buffer.[14] For plasma samples, separate them from whole blood using an anticoagulant.[3]
-
Add the TBA reagent to the sample or standard.[14]
-
Incubate the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).[14]
-
Cool the samples on ice to stop the reaction.[14]
c. Measurement:
-
Centrifuge the samples to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer or a microplate reader.[14]
-
Quantify the MDA concentration by comparing the absorbance to a standard curve prepared using a malondialdehyde standard (often prepared from the hydrolysis of 1,1,3,3-Tetraethoxypropane).[12][14]
Visualizing the Workflow and Chemical Principles
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for LC-MS/MS based MDA quantification.
References
- 1. 1,1,3,3-Tetraethoxypropane-1,3-d2 | 1216440-54-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of analytical techniques to quantify malondialdehyde in milk powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fýrat Týp Dergisi [firattipdergisi.com]
- 13. researchgate.net [researchgate.net]
- 14. MDA Assay Protocol - Made Simple | PDF | Buffer Solution | Analytical Chemistry [scribd.com]
Navigating the Maze of Lipid Peroxidation: A Guide to Assay Specificity and the Gold Standard of Isotopic Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of lipid peroxidation is a critical aspect of understanding oxidative stress-related pathologies. However, the landscape of available assays is fraught with challenges of cross-reactivity and interference. This guide provides a comprehensive comparison of common lipid peroxidation assays, highlighting the issue of cross-reactivity and demonstrating the indispensable role of isotopic standards in achieving accurate and reliable quantification.
Lipid peroxidation, a complex process involving the oxidative degradation of lipids, results in the formation of a variety of byproducts, including malondialdehyde (MDA) and F2-isoprostanes. The quantification of these markers serves as a key indicator of oxidative stress in biological systems. While several methods exist for this purpose, their specificity and reliability vary significantly.
The Pitfalls of Traditional Methods: The TBARS Assay
The Thiobarbiturac Acid Reactive Substances (TBARS) assay has been a long-standing and widely used method for estimating lipid peroxidation due to its simplicity and cost-effectiveness. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to produce a colored product that can be measured spectrophotometrically.
However, the TBARS assay is notoriously non-specific. The term "TBARS" itself alludes to the fact that TBA reacts with a variety of other aldehydes and biomolecules, not just MDA, leading to overestimated and often erroneous results.[1][2][3] Several substances commonly found in biological samples and experimental preparations have been shown to interfere with the TBARS assay, including:
-
Sugars: Sucrose (B13894), a common component in tissue homogenization buffers, can significantly interfere with color development in the TBARS assay.[4]
-
Heme pigments and bilirubin (B190676): In plasma samples, hemoglobin and bilirubin can contribute to the absorbance signal at the detection wavelength of the TBARS adduct, requiring corrective equations.[5]
-
Metals and Medications: Certain metals, such as bismuth, and medications like medazepam have been shown to interfere with the assay, either by inhibiting the reaction or by forming other colored products.[6][7]
These interferences can lead to a significant overestimation of lipid peroxidation, with the TBARS assay yielding results that can be two- to six-fold higher than more specific methods like gas chromatography-mass spectrometry (GC-MS).[1][2]
The Gold Standard: Mass Spectrometry with Isotopic Standards
In contrast to the TBARS assay, mass spectrometry (MS) coupled with chromatographic separation (either gas or liquid chromatography) offers unparalleled specificity and sensitivity for the quantification of lipid peroxidation products. This is particularly true for the analysis of F2-isoprostanes, which are stable and specific markers of lipid peroxidation formed from the free radical-catalyzed peroxidation of arachidonic acid.[8][9][10]
The key to achieving the highest level of accuracy and precision with MS-based methods is the use of stable isotope-labeled internal standards.[11][12] These are synthetic versions of the analyte of interest (e.g., MDA, F2-isoprostanes) in which one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).
The fundamental principle behind using isotopic standards is that they are chemically identical to the endogenous analyte and therefore behave identically during sample preparation (extraction, purification) and analysis (chromatography, ionization).[13][14] However, because of their mass difference, they can be distinguished from the native analyte by the mass spectrometer.
By adding a known amount of the isotopic standard to the sample at the very beginning of the workflow, any loss of the analyte during sample processing will be accompanied by a proportional loss of the standard. The ratio of the endogenous analyte to the isotopic standard is then measured by the mass spectrometer, allowing for a highly accurate calculation of the analyte's concentration, effectively correcting for any experimental variations.
Comparison of Lipid Peroxidation Assays
| Feature | TBARS Assay | GC-MS/LC-MS with Isotopic Standards |
| Principle | Colorimetric reaction of TBA with MDA and other reactive substances. | Separation and detection of specific lipid peroxidation products based on their mass-to-charge ratio. |
| Specificity | Low; subject to interference from various biomolecules, sugars, and drugs.[3][4][5][6][7] | High; capable of distinguishing between different isomers of lipid peroxidation products.[8] |
| Sensitivity | Moderate; detection limits in the micromolar range.[15] | High; detection in the picogram range.[16] |
| Accuracy | Prone to overestimation due to cross-reactivity.[1][2] | High; corrected for sample loss and matrix effects by the isotopic standard.[11][13] |
| Throughput | High; suitable for screening large numbers of samples. | Lower; more time-consuming sample preparation. |
| Cost | Low. | High; requires specialized equipment and expensive isotopic standards. |
| Isotopic Standard | Not applicable. | Essential for accurate quantification. |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the lipid peroxidation pathway and the typical experimental workflows for the TBARS and mass spectrometry-based assays.
Figure 1. Simplified signaling pathway of lipid peroxidation.
Figure 2. Comparison of experimental workflows.
Detailed Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol
This protocol is a generalized procedure and may require optimization for specific sample types.
-
Sample Preparation: Homogenize tissue samples or use plasma/serum directly.
-
Reagent Preparation:
-
TBA reagent: Prepare a solution of 0.67% (w/v) thiobarbituric acid.
-
Acid solution: Prepare a solution of 15% (w/v) trichloroacetic acid (TCA) in 0.25 M HCl.
-
-
Assay Procedure:
-
To 100 µL of the sample, add 200 µL of the acid solution.
-
Add 200 µL of the TBA reagent.
-
Vortex the mixture and incubate at 95°C for 60 minutes.[15]
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
Centrifuge at 3000 x g for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm.[17]
-
-
Standard Curve: Prepare a standard curve using a malondialdehyde standard (e.g., 1,1,3,3-tetramethoxypropane).
Gas Chromatography-Mass Spectrometry (GC-MS) for F2-Isoprostanes Protocol
This protocol outlines the key steps for the analysis of F2-isoprostanes using an isotopic dilution method.
-
Sample Preparation and Internal Standard Spiking:
-
Extraction and Purification:
-
Perform solid-phase extraction (SPE) to isolate the lipids.
-
Further purify the F2-isoprostanes using thin-layer chromatography (TLC).[16]
-
-
Derivatization:
-
Convert the F2-isoprostanes to volatile derivatives suitable for GC analysis. This typically involves esterification of the carboxyl group and conversion of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[16]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a capillary column for separation.
-
Employ negative ion chemical ionization (NICI) for sensitive detection.[16]
-
Monitor the specific ions for the endogenous F2-isoprostane (e.g., m/z 569) and the deuterated internal standard (e.g., m/z 573).[9][16]
-
-
Quantification:
-
Calculate the ratio of the peak area of the endogenous F2-isoprostane to the peak area of the internal standard.
-
Determine the concentration of the F2-isoprostane in the original sample by comparing this ratio to a standard curve.
-
Conclusion
For researchers seeking the highest level of accuracy and specificity, mass spectrometry-based methods with the inclusion of stable isotope-labeled internal standards are the unequivocal gold standard. This approach effectively mitigates the issues of sample loss and matrix effects, providing a true and precise measurement of lipid peroxidation biomarkers. The investment in more sophisticated instrumentation and reagents is justified by the generation of robust and reproducible data, which is paramount in both basic research and the development of novel therapeutics targeting oxidative stress.
References
- 1. Assay of aldehydes from lipid peroxidation: gas chromatography-mass spectrometry compared to thiobarbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of aldehydes from lipid peroxidation: Gas chromatography-mass spectrometry compared to thiobarbituric acid - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. Trouble With TBARS [nwlifescience.com]
- 4. A method to reduce interference by sucrose in the detection of thiobarbituric acid-reactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric measurement of plasma 2-thiobarbituric acid-reactive substances in the presence of hemoglobin and bilirubin interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference of Metals and Medications with the Detection of Lipi...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis | PLOS One [journals.plos.org]
- 9. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of F2- isoprostanes and isofurans using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
The-Superior-Choice-for-Precision-in-Oxidative-Stress-Measurement-A-Comparative-Guide-to-1-1-3-3-Tetraethoxypropane-d2
In the precise quantification of malondialdehyde (MDA), a key biomarker for oxidative stress, the choice of precursor for generating analytical standards is paramount. While several precursors are available, 1,1,3,3-Tetraethoxypropane-d2 (TEP-d2) emerges as a superior alternative, particularly for mass spectrometry-based methods. This guide provides a comprehensive comparison of TEP-d2 with other common MDA precursors, supported by experimental data and protocols, to assist researchers in making informed decisions for their analytical needs.
The primary advantage of this compound lies in its isotopic labeling. The two deuterium (B1214612) atoms allow it to be used as an ideal internal standard in isotope-dilution mass spectrometry, a gold-standard analytical technique.[1][2] This approach significantly enhances the accuracy and precision of MDA quantification by correcting for variability during sample preparation and analysis.[3]
Comparative Analysis of MDA Precursors
The selection of an appropriate MDA precursor depends on the analytical method employed. For traditional colorimetric and fluorometric assays like the Thiobarbituric Acid Reactive Substances (TBARS) assay, non-deuterated precursors such as 1,1,3,3-Tetraethoxypropane (TEP) and 1,1,3,3-Tetramethoxypropane (TMP) are commonly used.[4][5][6] However, these methods are often plagued by a lack of specificity, leading to potential overestimation of MDA levels.[7][8]
For highly sensitive and specific quantification, especially in complex biological matrices, mass spectrometry-based methods are preferred. In such applications, TEP-d2 offers distinct advantages over its non-deuterated counterparts and other potential internal standards.
| Parameter | This compound (TEP-d2) | 1,1,3,3-Tetraethoxypropane (TEP) / 1,1,3,3-Tetramethoxypropane (TMP) | Methyl Malondialdehyde (MMDA) |
| Primary Application | Internal Standard for Mass Spectrometry | External Standard for Spectrophotometry/HPLC | Potential Internal Standard for HPLC, GC, CE |
| Key Advantage | High accuracy and precision via isotope dilution; corrects for matrix effects.[3][9] | Cost-effective; suitable for routine TBARS assays.[10][11] | Structurally similar to MDA; absent in biological samples.[1] |
| Detection Method | GC-MS, LC-MS[2][12] | Spectrophotometry, Fluorometry, HPLC[8][13] | HPLC, GC, Capillary Electrophoresis[1] |
| Quantification Principle | Ratio of native MDA to deuterated MDA.[9] | Comparison to an external standard curve.[13] | Comparison to an external standard curve or use as an internal standard.[14] |
| Limitations | Higher cost; requires mass spectrometry equipment.[1] | TBARS assay lacks specificity; potential for MDA overestimation.[7][8] | May not co-elute perfectly with MDA in all chromatographic systems. |
| Detection Limit | Enables detection down to 0.1 nM in human serum.[15] | Spectrophotometric methods have a detection limit of around 1 nM.[15] | Method-dependent, but generally sensitive. |
Experimental Protocols
This protocol describes the acid hydrolysis of TEP-d2 to generate deuterated malondialdehyde (d2-MDA), which can be used as an internal standard for quantifying MDA in biological samples by mass spectrometry.
Materials:
-
This compound (TEP-d2)
-
Hydrochloric Acid (HCl), 0.1 M
-
Heating block or water bath
Procedure:
-
Prepare a stock solution of TEP-d2 in a suitable organic solvent (e.g., ethanol).
-
To a known volume of the TEP-d2 stock solution, add 0.1 M HCl. A typical final concentration for the resulting d2-MDA solution is 30 µM.[9]
-
Incubate the mixture at 40°C for 40 minutes to ensure complete hydrolysis.[9]
-
The resulting d2-MDA solution is now ready to be spiked into samples and calibration standards as an internal standard.
This protocol outlines a sensitive and selective method for measuring free and total MDA in plasma, adapted from a published study.[9]
Materials:
-
Plasma samples
-
d2-MDA internal standard solution (prepared as in Protocol 1)
-
2,4-dinitrophenylhydrazine (DNPH) derivatizing agent
-
Acetonitrile and other HPLC-grade solvents
-
UHPLC-High-Resolution Mass Spectrometer
Procedure:
-
Sample Preparation:
-
For total MDA, subject the plasma sample to alkaline hydrolysis followed by acidic precipitation.
-
For free MDA, perform acidic precipitation directly.
-
-
Internal Standard Spiking: Add a known amount of the d2-MDA internal standard to each sample, calibrator, and quality control sample.
-
Derivatization: Add DNPH solution to each sample and incubate at room temperature for 10 minutes to form the MDA-DNPH derivative.
-
Extraction: Perform a liquid-liquid extraction to remove excess DNPH.
-
Analysis: Inject the prepared samples into the UHPLC-HRMS system.
-
Quantification: Determine the concentration of MDA in the samples by calculating the ratio of the peak area of the native MDA-DNPH derivative to the peak area of the d2-MDA-DNPH derivative.
Visualizing the Workflow
The following diagram illustrates the general workflow for quantifying MDA in a biological sample using TEP-d2 as a precursor for the internal standard in a mass spectrometry-based assay.
Caption: Workflow for MDA quantification using TEP-d2 as an internal standard precursor.
The following diagram illustrates the principle of isotope dilution mass spectrometry for accurate MDA quantification.
Caption: Principle of isotope dilution for accurate MDA measurement.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,1,3,3-Tetraethoxypropane | MDA Precursor | High Purity [benchchem.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. MDA-TBARS | LIBIOS [libios.fr]
- 8. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fýrat Týp Dergisi [firattipdergisi.com]
- 14. researchgate.net [researchgate.net]
- 15. 1,1,3,3-Tetraethoxypropane-1,3-d2 | 1216440-54-8 | Benchchem [benchchem.com]
A Guide to Inter-laboratory Comparison of Malondialdehyde (MDA) Measurement Using 1,1,3,3-Tetraethoxypropane-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of malondialdehyde (MDA), a key biomarker of oxidative stress. It focuses on the use of 1,1,3,3-Tetraethoxypropane-d2 (TEP-d2) as a precursor for the deuterated internal standard (MDA-d2), a technique that significantly enhances the accuracy and reproducibility of MDA measurements across different laboratories. The use of a stable isotope-labeled internal standard is crucial for minimizing variations arising from sample preparation and matrix effects.[1][2]
Introduction to MDA and the Gold Standard Internal Standard
Malondialdehyde (MDA) is a highly reactive aldehyde formed as a byproduct of polyunsaturated fatty acid peroxidation and is widely used as an indicator of oxidative stress in biological samples.[3][4] Accurate measurement of MDA is critical in various fields, including disease pathogenesis research and drug development. However, traditional methods for MDA quantification, such as the thiobarbituric acid reactive substances (TBARS) assay, are often plagued by a lack of specificity.[5][6]
The introduction of mass spectrometry-based methods, coupled with isotopic dilution techniques, has revolutionized MDA analysis. This compound (TEP-d2) serves as a stable precursor that, through acid hydrolysis, is converted to deuterated malondialdehyde (MDA-d2).[1][7] This MDA-d2 is then used as an internal standard, allowing for highly precise and accurate quantification of endogenous MDA.[1][6][8]
Comparative Analysis of Analytical Methods
The use of MDA-d2 as an internal standard is compatible with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Below is a summary of the performance of these methods based on published validation data. While direct inter-laboratory "round-robin" studies are not widely published, the high precision and accuracy reported in multiple independent studies underscore the robustness and reproducibility of these methods.
Table 1: Comparison of LC-MS/MS and GC-MS Methods for MDA Quantification using MDA-d2 Internal Standard
| Parameter | LC-MS/MS | GC-MS/MS | Traditional TBARS Assay |
| Principle | Separation of derivatized MDA by liquid chromatography followed by mass analysis. | Separation of volatile derivatized MDA by gas chromatography followed by mass analysis. | Colorimetric or fluorometric detection of the MDA-TBA adduct. |
| Internal Standard | MDA-d2 (from TEP-d2)[1][7][9] | MDA-d2 (from TEP-d2)[6][8][10] | Not typically used. |
| Specificity | High; distinguishes MDA from other aldehydes.[5][6] | High; excellent separation of analytes.[6][10] | Low; reacts with other aldehydes (TBARS).[5] |
| Intra-day Precision (CV%) | 1.8% - 12.8%[1][6][9] | 1.1% - 5.4%[6][10] | Can be higher and more variable. |
| Inter-day Precision (CV%) | 3.0% - 24.9%[1][6][9] | 3.5% - 9.2%[6][10] | Often shows significant variability. |
| Accuracy/Recovery (%) | 92% - 107%[1][9] | 93.9% - 101%[6][10] | Can be affected by interfering substances. |
| Lower Limit of Quantification (LLOQ) | As low as 30 fmol[11] | As low as 0.25 ng/mL[10] | Generally less sensitive than MS methods. |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of results. Below are representative protocols for the preparation of the MDA-d2 internal standard and its use in LC-MS/MS and GC-MS analysis.
Preparation of MDA-d2 Internal Standard from TEP-d2
The deuterated internal standard, MDA-d2, is synthesized from its stable precursor, TEP-d2, through a simple acid hydrolysis step.
Protocol:
-
Prepare a stock solution of this compound (TEP-d2).
-
Incubate the TEP-d2 solution in 0.1 M HCl for 40 minutes at 40°C.[1] A variation of this protocol uses 0.02 M HCl for 2 hours at room temperature.[7]
-
The resulting solution contains MDA-d2 and can be used as the internal standard for sample analysis.[1]
LC-MS/MS Method for MDA Quantification
This method involves the derivatization of MDA to enhance its chromatographic properties and detection sensitivity.
Workflow for LC-MS/MS Analysis of MDA
Caption: Workflow for MDA analysis using LC-MS/MS with an internal standard.
Detailed Protocol:
-
Sample Preparation: To a small volume of plasma (e.g., 10 µL), add the prepared MDA-d2 internal standard.[1] For the measurement of total MDA, perform alkaline hydrolysis followed by acidic precipitation to release protein-bound MDA.[1]
-
Derivatization: Derivatize the supernatant with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction is typically fast and can be completed at room temperature.[1]
-
Extraction: Perform a liquid-liquid extraction to isolate the derivatized MDA.
-
LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system for separation and detection.[9] Quantification is achieved by comparing the peak area ratio of endogenous MDA to the MDA-d2 internal standard.[1]
GC-MS Method for MDA Quantification
This method is highly sensitive and specific, particularly with the use of an internal standard.
Workflow for GC-MS Analysis of MDA
Caption: Workflow for MDA analysis using GC-MS with an internal standard.
Detailed Protocol:
-
Sample Preparation and Hydrolysis: Homogenize the biological sample and add the MDA-d2 internal standard. Perform either acid or alkaline hydrolysis to release bound MDA.[10]
-
Derivatization: Derivatize the sample with a reagent suitable for GC-MS, such as perfluorophenylhydrazine (PFPH).[10]
-
Extraction: Extract the derivatized MDA using an organic solvent like n-hexane.[10]
-
GC-MS Analysis: Analyze the extract using a GC-MS system. The use of MDA-d2 as an internal standard corrects for variations during sample preparation and analysis, leading to high precision and accuracy.[8][10]
MDA in Oxidative Stress Signaling Pathways
Elevated levels of MDA are indicative of increased lipid peroxidation, a process implicated in the activation of several stress-related signaling pathways. These pathways play a crucial role in inflammation, cell survival, and apoptosis.
Oxidative Stress and Cellular Signaling
Caption: MDA's role in activating the MAPK and NF-κB signaling pathways.
Increased production of reactive oxygen species (ROS) leads to lipid peroxidation and the formation of MDA.[4] MDA can then act as a signaling molecule, activating stress-related pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[12][13][14] Activation of the JNK and ERK components of the MAPK pathway by MDA can lead to apoptosis and cellular injury.[12] Similarly, MDA can trigger the NF-κB pathway, resulting in the expression of pro-inflammatory genes.[3][14]
Conclusion
The use of this compound to generate a deuterated internal standard for MDA quantification by mass spectrometry represents the current gold standard for accuracy and reproducibility. Both LC-MS/MS and GC-MS methods utilizing this internal standard demonstrate excellent precision and accuracy, making them highly suitable for inter-laboratory studies. The detailed protocols and understanding of MDA's role in signaling pathways provided in this guide are intended to support researchers in obtaining reliable and comparable data in the field of oxidative stress research.
References
- 1. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 5. Development, validation and biomedical applications of stable-isotope dilution GC-MS and GC-MS/MS techniques for circulating malondialdehyde (MDA) after pentafluorobenzyl bromide derivatization: MDA as a biomarker of oxidative stress and its relation to 15(S)-8-iso-prostaglandin F2α and nitric oxide (NO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of total and free malondialdehyde by gas-chromatography mass spectrometry--comparison with high-performance liquid chromatography methology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. spandidos-publications.com [spandidos-publications.com]
Spectroscopic comparison of 1,1,3,3-Tetraethoxypropane-d2 and its metabolites
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1,1,3,3-Tetraethoxypropane-d2 and its key metabolic products. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and visual representations of the metabolic pathway and analytical workflow.
Introduction
This compound (TEP-d2) is the deuterated analog of 1,1,3,3-Tetraethoxypropane (TEP), a stable precursor of malondialdehyde (MDA).[1] TEP-d2 serves as a valuable internal standard in mass spectrometry-based quantification of endogenous MDA, a key biomarker for oxidative stress and lipid peroxidation.[2] Upon introduction into biological systems, TEP-d2 is metabolized to malondialdehyde-d2 (MDA-d2). This deuterated aldehyde subsequently reacts with primary amine groups of biomolecules, such as the ε-amino group of lysine (B10760008) residues in proteins, to form various adducts. The most prominent of these are the N-propenal and the fluorescent dihydropyridine (B1217469) (DHP)-type adducts.[3] Understanding the distinct spectroscopic signatures of TEP-d2 and its metabolites is crucial for accurate identification and quantification in complex biological matrices. This guide provides a comprehensive comparison of their spectroscopic properties.
Metabolic Pathway of this compound
The metabolic conversion of TEP-d2 begins with its hydrolysis to form MDA-d2. This highly reactive dialdehyde (B1249045) can then modify proteins, primarily by reacting with lysine residues to form various adducts.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for TEP-d2 and its major metabolites.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | 1H NMR (Predicted) | 13C NMR (Predicted) | Key Features |
| This compound | δ 1.21 (t, 12H, -CH3), 2.05 (s, 2H, -CH2-), 3.50-3.75 (m, 8H, -O-CH2-) | δ 15.3 (-CH3), 42.5 (-CH2-), 61.0 (-O-CH2-), 100.5 (-CD(OEt)2) | Absence of a signal around δ 4.8 ppm corresponding to the C1 and C3 protons of the non-deuterated TEP. |
| Malondialdehyde-d2 (enol form) | δ 5.6 (s, 1H, =CH-), 8.3 (s, 1H, -CHO) | δ 95.0 (=CH-), 155.0 (=CD-OH), 190.0 (-CHO) | Deuteration at C1 and C3 simplifies the spectrum compared to MDA. The enolic proton signal is prominent. |
| N-propenal-lysine-d2 adduct | Complex spectrum. Key signals: δ 5.5-7.5 (propenal protons), δ 1.3-3.5 (lysine side chain protons) | Complex spectrum. Key signals: δ 150-160 (propenal carbons), δ 22-55 (lysine side chain carbons) | Characteristic signals for the propenal moiety attached to the lysine nitrogen. |
| Dihydropyridine-lysine-d2 adduct | Complex spectrum. Key signals: δ 7.0-8.5 (dihydropyridine ring protons), δ 1.3-3.5 (lysine side chain protons) | Complex spectrum. Key signals: δ 100-150 (dihydropyridine ring carbons), δ 22-55 (lysine side chain carbons) | Signals corresponding to the dihydropyridine ring structure provide a unique fingerprint. |
Note: Predicted NMR data is based on standard chemical shift values and the known effects of deuteration. Actual experimental values may vary.
Table 2: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Features |
| This compound | C11H22D2O4 | 222.32[1] | [M+H]+ = 223.18. Fragmentation pattern will show loss of ethoxy groups. |
| Malondialdehyde-d2 | C3H2D2O2 | 74.06 | [M+H]+ = 75.05. The deuteration results in a +2 Da shift compared to endogenous MDA. |
| N-propenal-lysine-d2 adduct | (on a lysine residue) | +56 Da to the lysine residue | A characteristic mass increase of 56 Da on lysine-containing peptides.[3] |
| Dihydropyridine-lysine-d2 adduct | (on a lysine residue) | +136 Da to the lysine residue | A characteristic mass increase of 136 Da on lysine-containing peptides.[3] |
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | IR Spectroscopy (Predicted) | UV-Vis Spectroscopy |
| This compound | C-D stretch (~2100-2200 cm-1), C-O stretch (~1050-1150 cm-1) | No significant absorbance in the UV-Vis range. |
| Malondialdehyde-d2 | C=O stretch (~1680-1700 cm-1), C=C stretch (~1600 cm-1), O-H stretch (broad, ~3200-3600 cm-1) for the enol form. | pH-dependent. λmax at 245 nm in acidic conditions and 267 nm in basic conditions. |
| N-propenal-lysine-d2 adduct | Amide I and II bands (~1650 and 1550 cm-1), C=C stretch (~1620 cm-1). | λmax around 280 nm. |
| Dihydropyridine-lysine-d2 adduct | Aromatic C=C stretches (~1500-1600 cm-1), C-N stretches. | λmax around 395 nm (fluorescent). |
Experimental Protocols
General Experimental Workflow
A typical workflow for the spectroscopic analysis of TEP-d2 and its metabolites from a biological sample involves sample preparation, chromatographic separation, and spectroscopic detection.
Sample Preparation for Mass Spectrometry Analysis of MDA-Protein Adducts
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of cold acetone. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the protein pellet twice with 500 µL of cold methanol.
-
Enzymatic Digestion: Resuspend the protein pellet in 100 µL of 50 mM ammonium (B1175870) bicarbonate buffer (pH 8.0). Add trypsin (1:50 enzyme to protein ratio) and incubate at 37°C overnight.
-
Reduction and Alkylation (Optional): For analysis of specific cysteine-MDA adducts, the sample can be treated with dithiothreitol (B142953) (DTT) and iodoacetamide.
-
Solid-Phase Extraction (SPE): Acidify the digest with 0.1% formic acid and clean up the sample using a C18 SPE cartridge to remove salts and other interferences. Elute the peptides with 50% acetonitrile (B52724) in 0.1% formic acid.
-
Drying and Reconstitution: Dry the eluted peptides under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for MDA-Lysine Adducts
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of specific adducts. The transitions would be based on the precursor ion mass of the modified peptide and the mass of a specific fragment ion.
NMR Spectroscopy of Isolated Adducts
-
Sample Preparation: The adduct of interest must be purified to a high degree (>95%).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., D2O, CD3OD).
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments:
-
1D 1H NMR: To identify the proton chemical shifts and coupling constants.
-
1D 13C NMR: To identify the carbon chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons and confirm the structure of the adduct.
-
UV-Vis Spectroscopy of Malondialdehyde
-
Sample Preparation: Prepare a solution of MDA in a suitable buffer. For pH-dependent studies, prepare a series of buffers with varying pH (e.g., pH 3, 7, and 10).
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum from 200 to 400 nm.
-
Analysis: Determine the λmax at each pH.
Conclusion
The spectroscopic techniques outlined in this guide provide a powerful toolkit for the unambiguous identification and quantification of this compound and its metabolites. Mass spectrometry offers high sensitivity and specificity for detecting these compounds in complex biological samples, with the deuterated labels providing a clear distinction from their endogenous counterparts. NMR spectroscopy is invaluable for the detailed structural elucidation of isolated metabolites. UV-Vis and IR spectroscopy can provide complementary information, particularly for the characterization of the reactive aldehyde, MDA, and the formation of conjugated systems in its adducts. By applying these methods with the appropriate experimental protocols, researchers can gain valuable insights into the role of lipid peroxidation and oxidative stress in various physiological and pathological processes.
References
A Comparative Guide to the Efficacy of 1,1,3,3-Tetraethoxypropane-d2 in Biological Matrices for Lipid Peroxidation Analysis
For researchers, scientists, and professionals in drug development, the accurate measurement of lipid peroxidation is crucial for understanding oxidative stress-related pathologies. Malondialdehyde (MDA) is a primary biomarker for lipid peroxidation. This guide provides an objective comparison of analytical methods for MDA quantification, focusing on the utility of 1,1,3,3-Tetraethoxypropane-d2 (TEP-d2) as a precursor for a stable isotope-labeled internal standard.
This compound serves as a stable precursor to deuterated malondialdehyde (d2-MDA).[1] In analytical procedures, particularly those involving mass spectrometry, d2-MDA is an ideal internal standard.[1] Its near-identical chemical and physical properties to endogenous MDA allow for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1][2]
Comparison of Analytical Methods for Malondialdehyde (MDA) Quantification
The selection of an appropriate analytical method for MDA quantification is critical and depends on the biological matrix, required sensitivity, and specificity. The following table summarizes the performance of common methods. The use of TEP-d2 is integral to the LC-MS/MS approach for generating the internal standard.
| Method | Biological Matrix | Analyte Measured | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Findings & Limitations |
| LC-MS/MS with TEP-d2 Internal Standard | Human Plasma | Free and Total MDA | - | 100 nM[1] | High Specificity & Accuracy: Use of d2-MDA internal standard corrects for matrix effects. High Sensitivity: Capable of measuring low nanomolar concentrations.[1] Versatility: Applicable to various species and matrices.[1] |
| Exhaled Breath Condensate | MDA-DNPH derivative | - | - | Applicability: Successfully used in epidemiological studies.[2] | |
| Urine and Serum | MDA-Dansylhydrazine derivatives | 50 nM (Urine) | - | Good Sensitivity: Allows for quantification in normal physiological ranges.[3] | |
| HPLC with DNPH Derivatization | Human Plasma | Total MDA-DNPH | - | - | Overestimation by TBA: HPLC-DNPH method provides more accurate results than the TBA method, which can overestimate MDA levels by several folds.[4] Good Correlation: Shows a weak-mild but statistically significant correlation with the TBA method.[5] |
| Guinea Pig Tissues (Brain, Liver, Kidney) | Total MDA-DNPH | - | - | Significant Discrepancy with TBA: TBA method showed significantly higher MDA levels compared to HPLC in all tissues, suggesting non-specificity of the TBA assay.[4] | |
| Human Urine | MDA-DNPH | 0.16 µg/mL[6] | 0.39 µmol/L[6] | Rapid and Sensitive: Suitable for routine, non-invasive assessment of oxidative stress.[6] | |
| Thiobarbituric Acid Reactive Substances (TBARS) Assay | Human Plasma | MDA and other reactive aldehydes | 0.31–0.6 µM[7] | 1.02–1.21 µM[7] | Low Specificity: Reacts with other aldehydes and biomolecules, leading to potential overestimation of MDA.[8][9] Simple and Cost-Effective: Widely used due to its simplicity.[8] Inaccuracy: Can mask true inter-individual differences in lipid peroxidation.[7] |
| Peanut Butter (Food Matrix) | MDA-TBA adduct | ~0.08 µM[8] | - | Protocol Dependent: Results are highly dependent on sample preparation and reaction conditions. | |
| Human Erythrocytes | MDA | - | - | Reproducibility Varies: Different TBARS protocols show wide variability in reproducibility (CV from 3.5% to 31.5%).[10] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and informed comparison.
1. LC-MS/MS Quantification of Total MDA in Human Plasma using TEP-d2 Internal Standard
This method, adapted from high-resolution mass spectrometry studies, offers high sensitivity and specificity.[1]
-
Internal Standard Preparation: Dideuterated MDA (d2-MDA) is synthesized from this compound (TEP-d2) by acidic hydrolysis. 30 µM of TEP-d2 is incubated in 0.1 M HCl for 40 minutes at 40°C to generate a 30 µM d2-MDA solution.[1]
-
Sample Preparation:
-
To 10 µL of plasma, add the d2-MDA internal standard.
-
For total MDA, perform alkaline hydrolysis to release protein-bound MDA.
-
Precipitate proteins using an acidic solution.
-
-
Derivatization:
-
Collect the supernatant and derivatize MDA by incubating with 5 mM 2,4-dinitrophenylhydrazine (B122626) (DNPH) in 20% trichloroacetic acid for 10 minutes at room temperature.[1]
-
Stop the reaction by adding 10 M NaOH.
-
-
Extraction:
-
Extract the resulting MDA-DNPH and d2-MDA-DNPH adducts twice with a cyclohexane:toluene (1:1, v/v) mixture.[1]
-
Combine the organic phases and evaporate to dryness.
-
-
Analysis:
-
Reconstitute the residue in 50% methanol.
-
Analyze using an ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) system.
-
Quantify by comparing the peak area ratio of MDA-DNPH to d2-MDA-DNPH against a standard curve.
-
2. HPLC with DNPH Derivatization for Total MDA in Plasma and Tissues
This method provides a more specific measurement of MDA compared to the TBARS assay.[4][11]
-
Sample Preparation (Tissues):
-
Sample Preparation (Plasma):
-
Derivatization:
-
Mix 250 µL of the supernatant with 25 µL of 5 mM DNPH solution and incubate for 10 minutes.[11]
-
-
Analysis:
-
Inject 20 µL of the reaction mixture into an HPLC system with a UV detector set at 310 nm.[4]
-
The mobile phase consists of acetonitrile-distilled water (38:62, v/v) with 0.2% acetic acid at a flow rate of 1 mL/min.[11]
-
Quantify MDA concentrations using a standard curve prepared from 1,1,3,3-tetraethoxypropane (B54473) (TEP).[4]
-
3. Thiobarbituric Acid Reactive Substances (TBARS) Assay
This is a widely used, albeit non-specific, colorimetric method for estimating MDA.[8][12]
-
Reagent Preparation:
-
TBA Reagent: 0.375% (w/v) thiobarbituric acid in 0.25 M HCl.[8]
-
TCA Solution: 15% (w/v) trichloroacetic acid in distilled water.[8]
-
BHT Solution: 1% (w/v) butylated hydroxytoluene in ethanol (B145695) to prevent further oxidation.[8]
-
-
Standard Curve: Prepare MDA standards by hydrolyzing 1,1,3,3-tetramethoxypropane (B13500) or TEP in dilute HCl.[8]
-
Procedure:
-
To 100 µL of sample or standard, add 10 µL of BHT solution.
-
Add 250 µL of acid reagent (e.g., TCA solution) and 250 µL of TBA reagent.[12]
-
Vortex the mixture vigorously.
-
Incubate at 60-95°C for 60 minutes.[12][13] This allows for the formation of the pink MDA-TBA2 adduct.
-
Cool the samples on ice and centrifuge at 10,000 x g for 2-3 minutes to pellet any precipitate.[12]
-
-
Measurement:
-
Transfer the supernatant to a cuvette or microplate.
-
Measure the absorbance at 532 nm using a spectrophotometer.[8]
-
Calculate the MDA concentration from the standard curve.
-
Visualizing Workflows and Pathways
Lipid Peroxidation and MDA Formation Pathway
The following diagram illustrates the signaling pathway of lipid peroxidation, initiated by reactive oxygen species (ROS), leading to the formation of malondialdehyde (MDA).
Experimental Workflow for MDA Quantification via LC-MS/MS
This workflow details the steps for accurate MDA measurement in biological samples using TEP-d2 as a precursor for the internal standard.
Logical Comparison of MDA Quantification Methods
This diagram provides a logical comparison of the three primary methods for MDA quantification based on key performance characteristics.
References
- 1. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firattipdergisi.com [firattipdergisi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. Fýrat Týp Dergisi [firattipdergisi.com]
- 12. nwlifescience.com [nwlifescience.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,1,3,3-Tetraethoxypropane-d2: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 1,1,3,3-Tetraethoxypropane-d2, a deuterated acetal, designed for researchers, scientists, and professionals in drug development.
This guide outlines the necessary safety precautions, step-by-step disposal instructions, and immediate actions for spill containment. The procedures are based on established safety protocols for hazardous chemical waste and information derived from the Safety Data Sheet (SDS) of the analogous non-deuterated compound, 1,1,3,3-Tetraethoxypropane.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Keep the compound away from heat, sparks, open flames, and other ignition sources, as it is a combustible liquid[1][2]. Do not eat, drink, or smoke when using this product[1].
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. It is classified as hazardous waste and must not be disposed of in regular trash or down the drain[1][3][4].
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper) in a designated, compatible, and properly sealed waste container[3][5][6]. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue[3].
-
Ensure the container is leak-proof and has a screw-on cap[5].
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department[3][7].
-
The label must include the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas[3].
-
Indicate the quantity of the waste and the date of accumulation[3].
-
For mixtures, list each chemical component and its approximate percentage.
-
-
Storage:
-
Arranging for Disposal:
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation[1].
-
Contain the Spill: Use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to contain and absorb the spill[1][2]. Do not use combustible materials like paper towels without appropriate caution.
-
Collect and Dispose: Carefully collect the absorbent material and the spilled substance into a designated hazardous waste container. Dispose of this contaminated material following the same protocol as the chemical waste[1].
-
Decontaminate: Clean the affected area thoroughly.
-
Seek Medical Attention: If the substance comes into contact with skin, immediately rinse the affected area with water[1]. If swallowed, rinse the mouth and seek immediate medical attention[1].
Chemical and Physical Properties
The following table summarizes the known properties of the non-deuterated analogue, 1,1,3,3-Tetraethoxypropane. These properties are expected to be very similar for the deuterated compound.
| Property | Value |
| Chemical Formula | C₁₁H₂₄O₄ |
| Molecular Weight | 220.31 g/mol |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 220 °C (428 °F)[2] |
| Flash Point | 88 °C (190.4 °F) - Closed Cup[2] |
| Density | 0.919 g/cm³[2] |
| Hazards | Combustible liquid[1][2], Harmful if swallowed[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling 1,1,3,3-Tetraethoxypropane-d2
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1,1,3,3-Tetraethoxypropane-d2. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. The information is based on the safety data sheet for the analogous non-deuterated compound, 1,1,3,3-Tetraethoxypropane, as their chemical hazards are expected to be similar.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Malonaldehyde bis(diethyl acetal)-d2, TEP-d2
-
CAS Number (Labeled): 105479-86-5[1]
-
CAS Number (Unlabeled): 122-31-6
-
Molecular Formula: C₁₁H₂₂D₂O₄
-
Molecular Weight: Approximately 222.32 g/mol [2]
Immediate Safety Concerns
This compound is a combustible liquid and is harmful if swallowed.[2][3] Vapors are heavier than air and may travel along the floor, and forms explosive mixtures with air upon intense heating. In case of fire, it may produce hazardous combustion gases like carbon oxides.[4]
Hazard Statements:
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[3][4] | To prevent eye contact with splashes or vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[5][6] | To prevent skin contact. |
| Protective clothing, such as a lab coat or apron.[3][4] | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large spills or in enclosed spaces.[4][7] | To prevent inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[8][9]
-
Locate the nearest eyewash station and safety shower before beginning work.[7][9]
-
Remove all potential ignition sources from the vicinity, including open flames, sparks, and hot surfaces.[8]
-
Don the appropriate personal protective equipment as outlined in the table above.
2. Handling:
-
Avoid direct contact with the chemical.[4]
-
Do not eat, drink, or smoke in the handling area.
3. In Case of a Spill:
-
Minor Spill:
-
Major Spill:
4. First Aid Measures:
-
If Swallowed:
-
Do NOT induce vomiting.[4]
-
Rinse mouth with water.
-
Seek immediate medical attention.
-
-
If on Skin:
-
If in Eyes:
-
If Inhaled:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical:
-
Contaminated Containers:
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. 1,1,3,3-Tetraethoxy(1,3-2H2)propane | CAS#:105479-86-5 | Chemsrc [chemsrc.com]
- 2. 1,1,3,3-Tetraethoxypropane (1,3-Dâ, 96-98%) - Cambridge Isotope Laboratories, DLM-6109-0.05 [isotope.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. epa.gov [epa.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 1,1,3,3-Tetraethoxypropane(122-31-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
